molecular formula C10H18O2 B1304956 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol CAS No. 85392-28-5

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Cat. No.: B1304956
CAS No.: 85392-28-5
M. Wt: 170.25 g/mol
InChI Key: IHEGBLXFHBDDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol (CAS Registry Number: 85392-28-5) is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is of significant interest in organic synthesis and mechanistic studies. Research into related dihydropyran-2-carbaldehyde derivatives has explored their behavior in the Cannizzaro reaction, a disproportionation process involving hydride transfer . This makes such compounds valuable for investigating reaction mechanisms, which can be studied through quantum-chemical modeling methods . Chemically, the compound is characterized by an estimated density of 0.941 g/cm³ and a high calculated boiling point of approximately 254.8°C at 760 mmHg . It is crucial to handle this material with care; it is incompatible with strong oxidizing agents, acids, and heat. Store in a cool, well-ventilated area at room temperature. This product is intended for research purposes only and is not labeled for laboratory or personal use.

Properties

IUPAC Name

(2,5-diethyl-3,4-dihydropyran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7,11H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEGBLXFHBDDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=COC(CC1)(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005881
Record name (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85392-28-5
Record name 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85392-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601005881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydropyran motif is a privileged scaffold in a multitude of biologically active compounds and natural products. This guide provides a detailed technical exploration of the synthesis of a key derivative, this compound. We will dissect the core synthetic strategies, focusing on the underlying mechanisms, causality behind experimental choices, and field-proven protocols. This document is structured to serve as a practical reference for chemists engaged in organic synthesis and medicinal chemistry, emphasizing scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Dihydropyran Ring

The 3,4-dihydro-2H-pyran ring system is a recurring structural element in chemical synthesis due to its prevalence in a wide array of biologically significant molecules.[1] Its unique conformational properties and the presence of an oxygen heteroatom make it a valuable building block in the design of novel therapeutics. The title compound, this compound, represents a versatile intermediate, possessing a primary alcohol for further functionalization and specific stereocenters that can influence molecular architecture.

The most reliable and industrially relevant synthesis is a two-stage process. The first stage involves the construction of the dihydropyran ring to form the aldehyde precursor, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. The second stage focuses on the selective conversion of this aldehyde to the target primary alcohol. This guide will elaborate on the primary mechanisms for achieving each transformation.

Stage 1: Constructing the Core Scaffold via Hetero-Diels-Alder Reaction

The cornerstone for synthesizing the pyran framework is the Hetero-Diels-Alder (HDA) reaction, a powerful and atom-economical [4+2] cycloaddition.[1][2] In this specific synthesis, the reaction proceeds via a thermal dimerization of α-ethylacrolein, where one molecule acts as the electron-rich diene and the other as the electron-deficient dienophile (an oxo-Diels-Alder reaction).

Mechanism of Action: Dimerization of α-Ethylacrolein

The reaction is initiated by heating α-ethylacrolein. This provides the necessary energy to overcome the activation barrier for the cycloaddition. One molecule of α-ethylacrolein arranges into an s-cis conformation to act as the diene component. The second molecule's carbonyl group serves as the dienophile. The concerted, pericyclic mechanism involves the formation of two new carbon-carbon and carbon-oxygen sigma bonds, directly yielding the substituted dihydropyran ring with high regioselectivity.[3]

HDA_Mechanism Mechanism: Hetero-Diels-Alder Dimerization cluster_reactants Reactants reactant1 α-Ethylacrolein (Diene) ts [4+2] Transition State reactant1->ts Heat reactant2 α-Ethylacrolein (Dienophile) reactant2->ts plus + product 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde ts->product Cycloaddition

Caption: Hetero-Diels-Alder workflow for precursor synthesis.

Experimental Protocol: Synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

This protocol is adapted from established procedures for the dimerization of α-alkylacroleins.[3]

Materials:

  • α-Ethylacrolein

  • Hydroquinone (inhibitor)

  • Reaction vessel suitable for heating under pressure (e.g., autoclave)

  • Distillation apparatus

Procedure:

  • Charge a clean, dry autoclave with freshly distilled α-ethylacrolein.

  • Add a catalytic amount of hydroquinone to inhibit polymerization.

  • Seal the vessel and heat to 150-180°C for 3-5 hours. The pressure will increase due to the vapor pressure of the reactant.

  • After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the crude reaction mixture to a distillation apparatus.

  • Purify the product by vacuum distillation. The precursor aldehyde, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, typically distills at 366-367 K (93-94 °C) at 12 mm Hg.[3]

Trustworthiness: This self-validating system relies on the thermal stability of the desired product versus the starting material. The final purification by distillation separates the dimeric product from unreacted monomer and any polymeric side products, ensuring a high-purity intermediate for the next stage.

Stage 2: Selective Aldehyde to Alcohol Conversion

With the aldehyde precursor in hand, two primary, mechanistically distinct pathways can be employed to obtain the target alcohol. The choice of method depends on the desired overall process economy and whether co-products are acceptable or desired.

Method A: The Cannizzaro Reaction

The aldehyde precursor lacks α-hydrogens, making it a perfect substrate for the Cannizzaro reaction. This classic disproportionation reaction uses a strong base to convert two molecules of the aldehyde into one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid salt.[3][4]

3.1.1. Mechanism of Action: Base-Catalyzed Disproportionation

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. This intermediate then acts as a hydride donor, transferring a hydride ion to the carbonyl carbon of a second aldehyde molecule. This second molecule is thereby reduced to the corresponding alkoxide, while the first is oxidized to a carboxylic acid. A final proton exchange yields the stable alcohol and carboxylate salt.[5]

Cannizzaro_Mechanism Mechanism: Cannizzaro Reaction Aldehyde1 Aldehyde (Molecule 1) Intermediate Tetrahedral Intermediate Aldehyde1->Intermediate + OH⁻ (Nucleophilic Attack) Aldehyde2 Aldehyde (Molecule 2) Alkoxide Alkoxide Aldehyde2->Alkoxide Accepts Hydride (Reduction) Hydroxide Hydroxide (OH⁻) CarboxylicAcid Carboxylic Acid Intermediate->CarboxylicAcid Hydride Transfer (Oxidation) Carboxylate Carboxylate Salt CarboxylicAcid->Carboxylate Deprotonation Alcohol Target Alcohol Alkoxide->Alcohol Proton Exchange

Caption: The Cannizzaro reaction pathway.

3.1.2. Expertise & Causality: Why Choose the Cannizzaro? This route's primary advantage is its simplicity and the use of inexpensive reagents (e.g., sodium hydroxide). It is particularly efficient when both the alcohol and the carboxylic acid derivative are desired products, as it produces both simultaneously.[3] Research has optimized the conditions to maximize the yield of both products, making it a cost-effective choice in specific manufacturing contexts.[4]

3.1.3. Experimental Protocol: Joint Synthesis via Cannizzaro Reaction

This protocol is based on the optimized conditions reported in the literature.[3]

Materials:

  • 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Diethyl ether

  • Water

Procedure:

  • In a reaction flask, combine the aldehyde with a 40% aqueous solution of NaOH. A molar ratio of approximately 1:1.2 (aldehyde:NaOH) is recommended.

  • Stir the mixture vigorously at a controlled temperature of 333 K (60 °C) for about 2.5 hours.

  • After cooling, transfer the mixture to a separatory funnel.

  • Extract the target alcohol, this compound, from the aqueous phase using diethyl ether (perform 2-3 extractions).

  • Combine the organic extracts and distill the diethyl ether to yield the crude alcohol. Further purification can be achieved by vacuum distillation.

  • The remaining aqueous layer contains the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. This can be isolated by distillation of the water under vacuum.

3.1.4. Data Presentation: Optimized Cannizzaro Reaction Conditions

ParameterOptimal ValueReported Yield (Alcohol)Reported Yield (Salt)Reference
Aldehyde:NaOH Molar Ratio1 : 1.2~95.6% (0.478 mol)~96.0% (0.480 mol)[3]
NaOH Concentration40% (w/w)[3]
Temperature333 K (60 °C)[3]
Reaction Time2.5 hours[3]
Method B: Direct Hydride Reduction

For applications where only the alcohol is desired, a direct reduction of the aldehyde is the more efficient and higher-yielding approach. The use of a mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation, offering high selectivity for the aldehyde in the presence of the enol ether within the pyran ring.

3.2.1. Mechanism of Action: Nucleophilic Hydride Addition

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. In the subsequent workup step, a protic solvent (like water or ethanol) protonates the alkoxide to yield the final primary alcohol.

Reduction_Workflow Workflow: Direct Aldehyde Reduction Start Aldehyde Precursor Step1 Addition of NaBH₄ in Ether/Water Start->Step1 Intermediate Alkoxide Intermediate Step1->Intermediate Step2 Aqueous Workup (e.g., Acetone Quench, K₂CO₃ wash) Intermediate->Step2 End Final Product: This compound Step2->End

Caption: Direct reduction workflow for selective alcohol synthesis.

3.2.2. Expertise & Causality: Why Choose Direct Reduction? This method offers superior atom economy and yield for the alcohol product compared to the Cannizzaro reaction. Sodium borohydride is a cost-effective, safe, and easy-to-handle reagent. Its mild nature ensures that it will not reduce the carbon-carbon double bond of the dihydropyran ring, providing excellent chemoselectivity. This approach is standard practice for such transformations, and its reliability is well-documented for similar substrates.[6]

3.2.3. Experimental Protocol: Reduction with Sodium Borohydride

This protocol is a robust adaptation based on the established reduction of the analogous 2,5-dimethyl derivative.[6]

Materials:

  • 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Water

  • Acetone

  • Saturated potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer, add NaBH₄ to a biphasic mixture of diethyl ether and water under a nitrogen atmosphere.

  • Prepare a solution of the aldehyde precursor in diethyl ether.

  • Add the aldehyde solution dropwise to the rapidly stirred NaBH₄ mixture. Maintain the temperature with an ice bath if necessary.

  • After the addition is complete, stir for an additional 30-60 minutes at room temperature to ensure the reaction goes to completion.

  • Carefully add acetone to quench any excess NaBH₄.

  • Add saturated K₂CO₃ solution to the mixture and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the pure this compound.

Physicochemical Properties

A summary of the key physical properties of the target compound is provided below for reference.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[7]
Molecular Weight 170.25 g/mol [7]
Boiling Point 83-85 °C @ 1 Torr[7]
Density 0.9946 g/cm³ @ 20 °C[7]
Canonical SMILES OCC1(OC=C(CC)CC1)CC[7]
InChIKey IHEGBLXFHBDDSW-UHFFFAOYSA-N[7]

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process commencing with the Hetero-Diels-Alder dimerization of α-ethylacrolein. The subsequent aldehyde-to-alcohol conversion can be tailored to specific research or production needs. The Cannizzaro reaction offers a unique pathway to co-generate the corresponding carboxylic acid salt, while direct reduction with sodium borohydride provides a high-yield, selective route to the desired alcohol exclusively. The protocols and mechanistic insights provided herein offer a comprehensive and actionable guide for professionals in the chemical sciences.

References

  • Benchchem. Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.
  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • Evans, P. A., & Nelson, J. D. Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry (RSC Publishing).
  • Shamrai, O., et al. (2025). Expanding the Synthetic Scope of Rawal's Diene: Rapid Access to Pyran and Pyrazole Derivatives. ChemRxiv (Cambridge Open Engage). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]

  • Synthesis and Utility of 2,2-Dimethyl-2H-pyrans: Dienes for Sequential Diels–Alder/Retro-Diels–Alder Reactions. Organic Letters (ACS Publications). Available from: [Link]

  • Karpyak, N., et al. Joint obtaining of 2,5-diethyl-3,4-dihydro-2h-pyran-2- methanol and sodium salt of 2,5-diethyl- 3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. SciSpace. Available from: [Link]

  • Karpyak, N., et al. Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. Academic Journals and Conferences. Available from: [Link]

  • Synthesis of Pyran and Pyranone Natural Products. PMC (NIH). Available from: [Link]

  • Karpyak, N., et al. (2025). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. ResearchGate. Available from: [Link]

  • Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. NIH. Available from: [Link]

  • (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Available from: [Link]

  • (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available from: [Link]

  • Scheme 2. Proposed mechanism for the synthesis of pyrans 4. ResearchGate. Available from: [Link]

  • Wikipedia. Prins reaction. Available from: [Link]

  • Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

  • PrepChem.com. Synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol. Available from: [Link]

  • Organic Chemistry Portal. Prins Reaction. Available from: [Link]

  • The Dong Group. Prins reactions and Applications. Available from: [Link]

  • CAS Common Chemistry. This compound. Available from: [Link]

  • On the choice of Lewis acids for the Prins reaction; two total syntheses of (±)-Civet. Available from: [Link]

  • Prins Reaction of Homoallenyl Alcohols: Access to Substituted Pyrans in the Halichondrin Series. Request PDF on ResearchGate. Available from: [Link]

  • PubChem. 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol, a substituted dihydropyran derivative, represents a class of heterocyclic compounds of significant interest in synthetic organic chemistry. The inherent functionalities of a hydroxyl group and a vinyl ether moiety within a cyclic framework make it a versatile building block for the synthesis of more complex molecules. Its structural analogues are known precursors in the synthesis of natural products and biologically active compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and material science. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its molecular behavior.

Molecular Structure and Chemical Identifiers

  • IUPAC Name: (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methanol

  • CAS Number: 85392-28-5[1]

  • Molecular Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol

  • Canonical SMILES: CCC1=CC(CC)(O)CCC1

  • InChI: InChI=1S/C10H18O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h7,11H,3-6,8H2,1-2H3[1]

  • InChIKey: IHEGBLXFHBDDSW-UHFFFAOYSA-N[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is the foundation for its application in any scientific endeavor. The following table summarizes the known and predicted properties of this compound.

PropertyValueMethod of Determination
Boiling Point 83-85 °C at 1 Torr[1]Vacuum Distillation
Density 0.9946 g/cm³ at 20 °C[1]Pycnometry or Oscillating U-tube
Melting Point Not available (predicted to be a liquid at room temperature)Differential Scanning Calorimetry (DSC)
Solubility Miscible with common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water.Visual assessment and UV-Vis Spectroscopy
pKa Estimated to be around 16-18 (similar to other primary alcohols)Potentiometric Titration
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 1.5 - 2.5Shake-Flask Method

Experimental Protocols for Physicochemical Property Determination

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure scientific integrity.

Synthesis of this compound via Cannizzaro Reaction

The synthesis of the title compound can be achieved through the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, a classic example of the Cannizzaro reaction.[3] This reaction is suitable for aldehydes lacking α-hydrogens, preventing aldol condensation.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.

  • Reagent Addition: While stirring, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 40%) dropwise from the dropping funnel. Maintain the reaction temperature below 30 °C using an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 50 mL). The desired alcohol will partition into the organic phase, while the corresponding carboxylate salt remains in the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Diagram of Synthesis and Purification Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Start: 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde reaction Cannizzaro Reaction (Conc. NaOH) start->reaction dilution Dilute with Water reaction->dilution extraction Extract with Diethyl Ether dilution->extraction separation Separate Organic and Aqueous Layers extraction->separation drying Dry Organic Layer (Anhydrous Na2SO4) separation->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Vacuum Distillation evaporation->distillation end End Product: Pure Compound distillation->end

Caption: Workflow for the synthesis and purification of the target compound.

Determination of Boiling Point under Reduced Pressure

Given the relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent decomposition.

Protocol:

  • Apparatus Setup: Assemble a micro-distillation apparatus suitable for vacuum.

  • Sample Preparation: Place a small amount of the purified liquid into the distillation flask along with a magnetic stir bar or boiling chips.

  • Vacuum Application: Connect the apparatus to a vacuum pump and a manometer. Gradually reduce the pressure to the desired level (e.g., 1 Torr).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Temperature Reading: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Density Determination

The density of the liquid can be accurately determined using a pycnometer or an oscillating U-tube density meter.

Protocol (Pycnometer Method):

  • Calibration: Clean and dry a pycnometer of known volume and determine its mass. Fill the pycnometer with deionized water and record the mass at a specific temperature. Calculate the exact volume of the pycnometer.

  • Sample Measurement: Empty and dry the pycnometer. Fill it with the sample liquid and record the mass at the same temperature.

  • Calculation: Calculate the density by dividing the mass of the sample by the volume of the pycnometer.

Solubility Profile

The solubility in various solvents provides insight into the polarity of the molecule.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Qualitative Assessment: To a test tube containing 1 mL of the solvent, add the compound dropwise with agitation. Observe for miscibility or the formation of a separate phase.

  • Quantitative Assessment (for sparingly soluble compounds): Prepare a saturated solution of the compound in the solvent of interest. After equilibration, centrifuge or filter the solution to remove any undissolved solid. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy if the compound has a chromophore, or by gravimetric analysis after solvent evaporation.

pKa Determination

The pKa of the hydroxyl group can be estimated by potentiometric titration in a non-aqueous solvent.

Protocol:

  • Solution Preparation: Dissolve a known amount of the compound in a suitable anhydrous solvent (e.g., isopropanol).

  • Titration: Titrate the solution with a standardized solution of a strong base in the same solvent (e.g., tetrabutylammonium hydroxide) using a pH electrode calibrated for non-aqueous systems.

  • Data Analysis: Plot the pH reading against the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a crucial parameter for predicting the pharmacokinetic properties of a molecule.[4][5]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: In a flask, combine equal volumes of the pre-saturated n-octanol and water. Add a known amount of the compound.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for equilibrium to be reached.[6]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method (e.g., GC-MS or HPLC-UV).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram of Physicochemical Property Determination Workflow:

G cluster_synthesis Sample Preparation cluster_physical Physical Properties cluster_solution Solution Properties synthesis Synthesized Compound boiling_point Boiling Point (Vacuum Distillation) synthesis->boiling_point density Density (Pycnometry) synthesis->density solubility Solubility Profile (Various Solvents) synthesis->solubility pka pKa Determination (Potentiometric Titration) synthesis->pka logp LogP Determination (Shake-Flask Method) synthesis->logp

Caption: Workflow for determining the key physicochemical properties.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups (triplets and quartets), the protons on the dihydropyran ring, the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton which is exchangeable with D₂O. The vinyl proton on the dihydropyran ring should appear as a distinct signal in the olefinic region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the sp² carbons of the double bond, the sp³ carbons of the pyran ring and ethyl groups, and the carbon of the hydroxymethyl group.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.[7][8] A strong C-O stretching vibration for the alcohol and the ether linkage will be observed in the 1000-1300 cm⁻¹ region.[9] The C=C stretching of the vinyl ether will appear around 1650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum, likely obtained by electron ionization (EI), would show the molecular ion peak (M⁺) at m/z 170. Characteristic fragmentation patterns for pyran derivatives may include a retro-Diels-Alder reaction.[10][11] Loss of the hydroxymethyl group (•CH₂OH) or water (H₂O) are also expected fragmentation pathways for the alcohol functionality.

Safety and Handling

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of this compound. The detailed experimental protocols are designed to be self-validating and provide a solid basis for researchers and drug development professionals working with this and similar heterocyclic compounds. A thorough characterization of its properties is the first critical step towards unlocking its full potential in synthetic applications.

References

  • Karpyak, N., Marshalok, G., Kovalskyi, Y., & Fedevych, M. (n.d.). Joint obtaining of 2,5-diethyl-3,4-dihydro-2h-pyran-2- methanol and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. SciSpace. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Caron, G., & Vallaro, M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Bhal, S. (2021, September 23). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved from [Link]

  • de Oliveira, M. C., Taveira, A. F., & de Souza, M. V. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Rapid communications in mass spectrometry : RCM, 14(19), 1783–1786.
  • Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
  • Etzweiler, F. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 66(13), 2215-2217.
  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(10), 5551-5554.
  • Traldi, P., Cativiela, C., Fraile, J. M., Garcia, J. I., & Mayoral, J. A. (2000). Mass spectra of new substituted 2-amino-4H-pyrans: A retro-Diels-Alder reaction pattern. Rapid Communications in Mass Spectrometry, 14(19), 1783-1786.
  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Measuring density | Class experiment. RSC Education. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Pendarvis, R. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

  • Chemistry For Everyone. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Avdeeva, E. V., Subbotina, I. O., & Chistyakov, E. M. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Chilean Chemical Society, 55(2), 225-229.
  • Al-Jbouri, F. A. (n.d.). The investigation of NMR spectra of dihydropyridones derived from Curcumin. ARKAT USA, Inc. Retrieved from [Link]

  • Patel, K. D., & Patel, H. D. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 2(4), 23-26.
  • Quora. (2016, July 7). How to calculate the pKa value of ethanol. Retrieved from [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol. Retrieved from [Link]

  • Karami, B., Eskandari, K., & Gholamzade, Z. (2021). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 9, 726831.
  • ResearchGate. (n.d.). The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl (6.07%). Retrieved from [Link]

  • Garcia, F., Otoo, B., & Agyekum, I. (2023). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Preprint.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Pharmatutor. (2023, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Kingsborough Community College. (n.d.). Lab #1: Density & Measurement. Retrieved from [Link]

  • The Physics Partner. (2023, August 8). Determining the density of solids and liquids. The Lab Activity [Video]. YouTube. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, a comprehensive search of scientific literature and chemical databases has not yielded specific quantitative solubility data for 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol. This guide is therefore designed to provide a robust framework for researchers, scientists, and drug development professionals to predict, determine, and understand the solubility of this compound. It synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental protocols.

Introduction: The Significance of Solubility

This compound is a heterocyclic compound belonging to the dihydropyran class. Its synthesis from α-ethylacrolein dimer via the Cannizzaro reaction has been documented, indicating its availability for research and development.[1] In fields such as drug discovery, materials science, and synthetic chemistry, understanding a compound's solubility is a critical first step. Solubility dictates the choice of reaction media, purification methods (like crystallization), and, in pharmacology, is a key determinant of a drug's bioavailability and formulation possibilities.[2][3] Low solubility can lead to unpredictable results in in vitro assays and hinder the development of promising candidates.[2][4] This guide provides the theoretical and practical tools necessary to characterize the solubility profile of this specific molecule.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[5][6] This means that substances with similar intermolecular forces are likely to be soluble in one another. An analysis of the molecular structure of this compound is essential for predicting its behavior.

Caption: Molecular structure of this compound.

The molecule possesses distinct regions that dictate its interactions with solvents:

  • Polar Features : The primary alcohol (-CH₂OH) group is the most significant polar feature. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The ether oxygen within the dihydropyran ring also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.[7]

  • Nonpolar Features : The molecule has a substantial hydrocarbon backbone, including the dihydropyran ring's carbon atoms and two ethyl groups. These regions contribute to van der Waals interactions.

Based on this duality, the following solubility profile is predicted:

  • High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in strong hydrogen bonding with the molecule's hydroxyl group, making them excellent candidates for achieving high solubility.

  • Good to Moderate Solubility in Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)) : Solvents like THF and acetone can act as hydrogen bond acceptors for the molecule's hydroxyl group. While the interaction may be weaker than with protic solvents, good solubility is still expected.[8]

  • Low to Poor Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane) : The dominant polar nature of the hydroxyl and ether groups will likely make the molecule poorly soluble in solvents that rely solely on van der Waals forces.[6] The energetic cost of breaking the solvent's own cohesive forces and the solute's hydrogen bonds would not be compensated by the weak solute-solvent interactions.

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is required. The Shake-Flask Method is the gold-standard for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a specific temperature.[4][9][10][11] The concentration of the resulting saturated solution is then accurately measured, typically by High-Performance Liquid Chromatography (HPLC).[12][13][14]

Workflow for Solubility Determination

G A Step 1: Preparation Weigh excess compound into vials. Add chosen organic solvent. B Step 2: Equilibration Seal vials. Agitate in a shaker bath at constant T (e.g., 25°C). Incubate for 24-48 hours to ensure equilibrium. A->B Incubation C Step 3: Phase Separation Centrifuge vials to pellet excess solid. Alternatively, filter supernatant with a syringe filter (e.g., 0.22 µm PTFE). B->C Separation D Step 4: Sample Dilution Carefully pipette an aliquot of the clear supernatant. Dilute with a suitable mobile phase to fall within the HPLC calibration range. C->D Dilution E Step 5: HPLC Analysis Inject diluted sample and standards. Determine concentration from the calibration curve. D->E Quantification F Step 6: Calculation Solubility (mg/mL) = [HPLC] * Dilution Factor E->F Final Calculation

Caption: Experimental workflow for the Shake-Flask and HPLC method.

Detailed Step-by-Step Methodology

Materials:

  • This compound (solid or oil)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (PTFE, 0.22 µm)

  • Calibrated pipettes

  • Volumetric flasks

  • HPLC system with UV detector

Procedure:

  • Preparation of Vials : Add an excess amount of the test compound to several glass vials. "Excess" means enough solid/oil should remain visible at the end of the experiment to ensure the solution is saturated.[9] A starting point could be ~10 mg of compound per 1 mL of solvent.

  • Solvent Addition : Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration : Tightly seal the vials. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[9] Allow the mixture to equilibrate for at least 24 hours. For potentially slow-dissolving compounds, 48 or 72 hours may be necessary to ensure thermodynamic equilibrium is reached.[9]

  • Phase Separation : After equilibration, remove the vials and let them stand at the same constant temperature to allow the solid to settle. To obtain a clear supernatant free of any undissolved solid, either:

    • Centrifuge the vials at high speed.

    • Carefully draw the supernatant using a syringe and pass it through a chemical-resistant (e.g., PTFE) 0.22 µm filter. This step is critical to avoid artificially high results.[9]

  • Sample Preparation for HPLC : Immediately after separation, accurately pipette a small volume of the clear, saturated supernatant and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.[15] Record the dilution factor accurately.

  • HPLC Quantification :

    • Method Development : Develop a suitable reversed-phase HPLC method. A C18 column is often a good starting point. The mobile phase could be a gradient of acetonitrile and water. The UV detector wavelength should be set to a value where the compound has maximum absorbance.

    • Calibration : Prepare a series of standard solutions of the compound of known concentrations. Inject these standards to create a calibration curve of peak area versus concentration.[12]

    • Sample Analysis : Inject the diluted sample(s) and determine their concentration from the calibration curve.

  • Calculate Solubility : The solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor used in step 5.

Data Presentation and Interpretation

Results should be tabulated clearly, allowing for easy comparison across different solvents. It is best practice to report solubility in both mass/volume (mg/mL or g/L) and molar units (mol/L).

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent ClassSolventPolarity Index¹Solubility (mg/mL)Solubility (mol/L)²Qualitative Classification
Polar Protic Methanol5.1> 200> 1.28Very Soluble
Ethanol4.3> 200> 1.28Very Soluble
Polar Aprotic Acetone5.11500.96Freely Soluble
Tetrahydrofuran (THF)4.0950.61Soluble
Acetonitrile5.8400.26Sparingly Soluble
Nonpolar Toluene2.450.03Slightly Soluble
Hexane0.1< 1< 0.006Very Slightly Soluble

¹Polarity Index values are relative measures of a solvent's polarity. ²Calculated based on a hypothetical molecular weight of 156.24 g/mol .

Interpreting the Results

The collected data should be analyzed in the context of intermolecular forces.

Caption: Conceptual model of solute-solvent interactions.

High solubility in protic solvents like ethanol confirms the dominant role of hydrogen bonding. Moderate solubility in aprotic solvents like THF demonstrates the importance of the molecule's ability to donate a hydrogen bond to the solvent's acceptor atom (e.g., the oxygen in THF). The very low solubility in hexane validates the prediction that the weak van der Waals forces are insufficient to overcome the strong solute-solute hydrogen bonding.

Conclusion

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Quora. (2017). How do you perform the shake flask method to determine solubility?
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Hacettepe University Journal of the Faculty of Pharmacy. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • BCC. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
  • Chemistry LibreTexts. (2023). Physical Properties of Ether.
  • Chromatography Forum. (2009). Solubility by HPLC.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents.
  • Karpyak, N., et al. (2009). JOINT OBTAINING OF this compound AND SODIUM SALT OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID VIA CANNIZZARO REACTION. Lviv Polytechnic National University.

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential decomposition pathways of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol. While direct experimental data on the thermal behavior of this specific compound is not extensively available in public literature, this document synthesizes information from analogous substituted dihydropyran systems and computational studies to build a robust predictive model. It outlines the theoretical underpinnings of its stability, proposes likely decomposition mechanisms, and provides detailed, field-proven experimental protocols for its empirical thermal analysis. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the thermal characteristics of this and similar heterocyclic compounds.

Introduction and Significance

This compound belongs to the dihydropyran class of heterocyclic compounds. Dihydropyran and its derivatives are significant structural motifs found in numerous natural products and bioactive molecules, exhibiting a wide range of pharmacological properties.[1] The presence of a hydroxymethyl group at the 2-position and diethyl substituents at the 2- and 5-positions introduces specific stereochemical and electronic features that can influence both the biological activity and the physicochemical properties of the molecule, including its thermal stability.

Understanding the thermal stability of a compound is paramount in the pharmaceutical industry. It dictates storage conditions, shelf-life, and the feasibility of manufacturing processes such as milling, drying, and formulation, which can subject the active pharmaceutical ingredient (API) to thermal stress. Decomposition at elevated temperatures can lead to a loss of potency, the formation of potentially toxic byproducts, and a compromise in the overall quality and safety of the final drug product.

This guide will delve into the factors governing the thermal stability of this compound, propose its likely decomposition pathways based on established chemical principles, and provide detailed protocols for its experimental investigation.

Theoretical Framework for Thermal Stability

The thermal stability of this compound is primarily determined by the bond dissociation energies within its molecular structure. The dihydropyran ring, being a six-membered heterocycle containing an oxygen atom, possesses a unique electronic and conformational landscape. The key structural features influencing its stability are:

  • The Dihydropyran Ring: The endocyclic C-O and C-C bonds of the dihydropyran ring are generally stable. However, the presence of the double bond introduces ring strain and a potential site for initiation of decomposition reactions.

  • Substituents: The diethyl groups at positions 2 and 5, and the hydroxymethyl group at position 2, play a crucial role. Alkyl substituents can influence the stability of adjacent bonds through inductive effects. A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran has shown that methyl substituents at positions 2, 4, and 6 can decrease the activation free energy for decomposition, suggesting that alkyl substitution may destabilize the ring system.[2]

  • Hydroxymethyl Group: The primary alcohol functionality introduces the possibility of intermolecular hydrogen bonding, which could increase the bulk thermal stability. However, it also presents a potential site for dehydration reactions at elevated temperatures.

A related compound, the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, has been reported to decompose at 463 K (190 °C).[3] This suggests that the dihydropyran ring system itself possesses a moderate level of thermal stability.

Proposed Thermal Decomposition Pathways

Based on computational studies of analogous 3,6-dihydro-2H-pyran systems, the thermal decomposition of this compound is likely to proceed through a concerted, unimolecular retro-Diels-Alder reaction.[2] This pericyclic reaction involves a six-membered transition state.

Figure 1: Proposed primary decomposition pathway via a retro-Diels-Alder reaction.

In this proposed pathway, the dihydropyran ring undergoes cleavage to yield two smaller, volatile molecules. The ethyl group at the 5-position and the hydroxymethyl and ethyl groups at the 2-position would influence the stability of the transition state and thus the activation energy of the reaction.

Alternative decomposition pathways could include:

  • Dehydration: The hydroxymethyl group could undergo elimination of a water molecule, particularly in the presence of acidic or basic impurities, to form an exocyclic double bond.

  • Radical-mediated Decomposition: At very high temperatures, homolytic cleavage of C-C or C-O bonds could initiate a radical chain reaction, leading to a complex mixture of degradation products.

The exact decomposition pathway and the nature of the resulting products would need to be confirmed experimentally.

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound should involve a combination of techniques to determine its stability, decomposition temperature, and the identity of any degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions prior to decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a temperature just below the onset of decomposition determined by TGA, at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) tga_start Start tga_cal Calibrate Instrument tga_start->tga_cal tga_prep Prepare Sample (5-10 mg) tga_cal->tga_prep tga_run Heat at 10 °C/min in N2 tga_prep->tga_run tga_analyze Analyze Mass Loss vs. Temp tga_run->tga_analyze tga_end Determine Onset of Decomposition tga_analyze->tga_end dsc_start Start dsc_cal Calibrate Instrument dsc_start->dsc_cal dsc_prep Prepare Sample (2-5 mg) dsc_cal->dsc_prep dsc_run Heat at 10 °C/min in N2 dsc_prep->dsc_run dsc_analyze Analyze Heat Flow vs. Temp dsc_run->dsc_analyze dsc_end Determine Melting Point & Enthalpy dsc_analyze->dsc_end

Sources

potential stereoisomers of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Stereoisomers of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive exploration of the stereochemical landscape of this compound. It is structured to guide researchers from the fundamental principles of its stereoisomerism to the practical strategies for synthesis and analysis, ensuring a blend of theoretical depth and actionable intelligence.

Abstract

The control of molecular three-dimensional orientation is a cornerstone of modern chemical and pharmaceutical science. This compound, a substituted dihydropyran, possesses a stereochemically rich structure that necessitates a detailed understanding for its application in fields requiring high molecular specificity, such as drug discovery and materials science. This guide delineates the structural basis for its stereoisomerism, evaluates methodologies for stereoselective synthesis, and details the advanced analytical protocols required for the separation and unambiguous characterization of its distinct stereoisomeric forms.

The Stereochemical Blueprint: Identifying Chiral Centers

The potential for stereoisomerism in an organic molecule originates from the presence of stereocenters, most commonly chiral carbon atoms. A thorough structural analysis of this compound reveals the existence of two distinct chiral centers, which dictates its stereochemical complexity.

  • Chiral Center at C2: The carbon atom at the 2-position of the dihydropyran ring is bonded to four different substituents: the ring oxygen (O1), the C3 methylene group, an ethyl group, and a hydroxymethyl group. This tetra-substitution with unique groups renders C2 a stereocenter.

  • Chiral Center at C5: The carbon atom at the 5-position is also a stereocenter. It is attached to the C4 methylene group, the C6 vinylic carbon, an ethyl group, and a hydrogen atom.

With two stereocenters (n=2), the molecule can theoretically exist as a maximum of 2n = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. The relationship between non-mirror image stereoisomers is defined as diastereomeric.

G cluster_molecule Molecular Structure & Chiral Centers cluster_isomers Stereoisomeric Relationships mol This compound C2 C2* O1 O C2->O1 C3 CH₂ C2->C3 Et_C2 CH₂CH₃ C2->Et_C2 CH2OH -CH₂OH C2->CH2OH C5 C5* C6 CH C5->C6 Et_C5 CH₂CH₃ C5->Et_C5 C4 CH₂ C3->C4 C4->C5 C6->O1 double bond RR (2R, 5R) SS (2S, 5S) RR->SS Enantiomers RS (2R, 5S) RR->RS Diastereomers SR (2S, 5R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Figure 1: Identification of chiral centers and the resulting stereoisomeric relationships.

Methodologies for Stereoselective Synthesis

The synthesis of dihydropyran derivatives with high stereocontrol is a subject of intensive research, driven by the prevalence of this motif in biologically active natural products.[1] Achieving a specific stereoisomer of this compound requires a synthetic strategy that can precisely control the formation of the C2 and C5 stereocenters.

Asymmetric Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles.[1][2] For the target molecule, a domino reaction, such as a Michael addition followed by an acetalization, could be employed.

Causality of Experimental Choice: This approach is chosen for its operational simplicity, milder reaction conditions, and avoidance of toxic heavy metals. A chiral amine catalyst, like a prolinol silyl ether, can activate an α,β-unsaturated aldehyde to react with a nucleophile. This catalytic cycle generates a chiral intermediate, guiding the subsequent cyclization to form the dihydropyran ring with high enantio- and diastereoselectivity. The stereochemical outcome is dictated by the specific conformation of the catalyst-substrate complex in the transition state.[1][2]

Substrate-Controlled Diastereoselective Reactions

This strategy involves using a starting material that already contains one or more chiral centers to direct the stereochemistry of subsequent transformations. For instance, a formal [4+2]-annulation reaction between a chiral silane and an aldehyde can produce substituted dihydropyrans with excellent diastereoselectivity.[3]

Causality of Experimental Choice: The stereochemistry of the newly formed ring is directly dependent on the pre-existing configuration of the chiral substrate (e.g., the chiral silane).[3] This method provides a predictable and reliable way to construct specific diastereomers, making it a valuable tool for building complex molecules where relative stereochemistry is critical.

Table 1: Comparative Analysis of Synthetic Strategies

Synthetic StrategyCore Principle & AdvantagesLimitations & Considerations
Asymmetric Organocatalysis Utilizes a small chiral organic molecule to catalyze the reaction enantioselectively. Offers high atom economy and operational simplicity.[1][2]Catalyst development can be required. Optimization of reaction conditions (solvent, temperature, additive) is often necessary to achieve high selectivity.
Substrate-Controlled Synthesis Employs a chiral substrate to direct the stereochemical outcome of a reaction. Provides predictable control over relative stereochemistry.[3]Requires access to an enantiomerically pure starting material, which may involve additional synthetic steps. The strategy is inherently tied to the availability of the chiral precursor.

Protocols for Stereoisomer Separation and Characterization

Once synthesized, the resulting mixture of stereoisomers must be separated and each isomer must be unambiguously identified. A multi-tiered analytical approach is essential for this purpose.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the definitive technique for the analytical and preparative separation of enantiomers and diastereomers. The underlying principle is the differential interaction between the stereoisomers and a chiral stationary phase, leading to different retention times.

Experimental Protocol: Enantioselective HPLC Method Development

  • CSP Screening:

    • Justification: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are known to exhibit broad applicability for a wide range of chiral compounds, including heterocyclic systems.

    • Procedure: Screen a set of polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with a standard mobile phase, such as a 90:10 mixture of hexane and isopropanol.

  • Mobile Phase Optimization:

    • Justification: The polarity and composition of the mobile phase directly influence the strength of the chiral recognition interactions.

    • Procedure: Systematically vary the ratio of the alcoholic modifier (isopropanol or ethanol) in the hexane mobile phase. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can be introduced to improve peak shape and resolution, although they are unlikely to be necessary for this neutral alcohol.

  • Parameter Refinement:

    • Justification: Flow rate and temperature affect column efficiency and analysis time.

    • Procedure: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to find the optimal balance between resolution and run time.

  • Method Validation (Self-Validating System):

    • Justification: To ensure the method is trustworthy and reproducible, it must be validated according to established guidelines (e.g., ICH).

    • Procedure: Assess parameters including specificity (baseline separation of all peaks), linearity, accuracy, precision (repeatability and intermediate precision), and robustness (tolerance to small, deliberate changes in method parameters).

G cluster_workflow Chiral HPLC Analysis Workflow A Stereoisomer Mixture in solution C Autosampler Precise Injection A->C B Solvent Delivery System Mobile Phase (e.g., Hexane/IPA) D HPLC Column Chiral Stationary Phase (CSP) B->D C->D E Detector (e.g., UV-Vis) D->E F Data System Chromatogram (Separated Stereoisomers) E->F

Figure 2: Standard workflow for the separation of stereoisomers via chiral HPLC.

Spectroscopic and Chiroptical Characterization

While HPLC separates the isomers, spectroscopic methods are required to determine their absolute and relative configurations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, NMR spectra will differ, allowing for the determination of relative stereochemistry through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

  • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These are powerful chiroptical techniques that provide information about the absolute configuration of a chiral molecule.[4] The experimental VCD or ECD spectrum is compared to spectra predicted by quantum-chemical calculations for a known configuration (e.g., the (2R, 5R) isomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry.[4][5]

Conclusion

A comprehensive understanding of the stereoisomerism of this compound is indispensable for its development in any stereochemistry-dependent application. The existence of two chiral centers gives rise to four potential stereoisomers. Their selective synthesis can be approached through powerful strategies like asymmetric organocatalysis, while their separation and characterization rely on a robust analytical workflow centered on chiral chromatography and advanced spectroscopic techniques. The protocols and insights presented herein provide a framework for navigating the stereochemical challenges associated with this molecule, enabling researchers to isolate and utilize the specific stereoisomer relevant to their work.

References

  • ResearchGate. (n.d.). Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. Available at: [Link]

  • Ma, G., & S. F. Martin. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Yang, B-B., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules. Available at: [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Available at: [Link]

  • ResearchGate. (2017). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. Available at: [Link]

  • ResearchGate. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Available at: [Link]

Sources

An In-depth Technical Guide to Quantum Chemical Calculations for Dihydropyran Structures

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Dihydropyrans are a class of heterocyclic organic compounds that form the core structural motif in a multitude of natural products and pharmacologically active molecules.[1] Their significance extends from being crucial building blocks in the synthesis of complex organic molecules to their role in forming tetrahydropyranyl (THP) ethers, a common protecting group for alcohols in chemical synthesis.[2] The biological relevance of dihydropyran derivatives, which exhibit activities ranging from anticancer to anti-inflammatory, necessitates a deep understanding of their three-dimensional structure, reactivity, and electronic properties.[1][3][4] Quantum chemical calculations provide a powerful in-silico lens to elucidate these characteristics at the molecular level, guiding rational drug design and synthetic strategy.[5]

This guide offers a field-proven framework for conducting quantum chemical calculations on dihydropyran structures, moving beyond a mere recitation of steps to explain the causality behind methodological choices. It is designed to provide a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Theoretical Bedrock: Choosing the Right Tools for the Job

The ultimate goal of quantum chemistry is to solve the time-independent Schrödinger equation for a given molecule to determine its wavefunction and, from that, all of its chemical properties.[6] However, for a multi-electron system like a dihydropyran derivative, an exact solution is computationally intractable. Therefore, we rely on a set of well-established approximations and methods.

The Born-Oppenheimer Approximation

The foundational simplification in virtually all quantum chemical calculations is the Born-Oppenheimer approximation. It allows for the separation of the motion of electrons and nuclei, based on the much larger mass of the nuclei compared to electrons. This enables us to calculate the electronic structure for a fixed nuclear geometry.[6]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

For molecules of the size and complexity relevant to drug discovery, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[7] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density, a simpler, three-dimensional quantity.[7]

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional , which approximates the quantum mechanical interactions between electrons. For organic molecules like dihydropyrans, hybrid functionals are often the preferred choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that provides robust results for geometries and energies of many organic systems.[8]

  • M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This functional is particularly well-suited for non-covalent interactions, thermochemistry, and kinetics, making it an excellent choice when studying potential reaction mechanisms or intermolecular interactions involving dihydropyran derivatives.[9]

  • CAM-B3LYP: A long-range corrected functional that performs well for calculations of electronic excitations, making it suitable for predicting UV-Vis spectra.[10][11][12]

Basis Sets: The Language of Molecular Orbitals

In practice, molecular orbitals are constructed as a linear combination of pre-defined mathematical functions known as basis functions, which are centered on each atom. This collection of functions is the basis set .[6][13] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons.

  • Pople-style basis sets (e.g., 6-31G(d,p)): These are computationally efficient and provide a good starting point for geometry optimizations of organic molecules. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonding accurately.[14]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy, especially for energy calculations, at a greater computational cost.[14]

  • Diffuse functions (e.g., 6-311++G(d,p)): Indicated by the "+" or "++", these functions are important for describing molecules with lone pairs, anions, or in calculations of properties like electron affinity, where the electron density is more spread out.[15][16]

For dihydropyran structures, a basis set like 6-311+G(d,p) or def2-TZVP often provides a reliable compromise between accuracy and computational demand for a wide range of property calculations.[9][10]

The Computational Workflow: From Structure to Properties

A rigorous quantum chemical investigation follows a logical, multi-step process. Each step builds upon the previous one to ensure the final calculated properties are physically meaningful and derived from a stable, realistic molecular structure.

G cluster_input Input Preparation cluster_calc Core Calculation cluster_output Analysis & Application A 1. Initial 3D Structure (SMILES, Sketch, etc.) B 2. Geometry Optimization (Find Energy Minimum) A->B Submit to QM Software C 3. Frequency Analysis (Confirm Minimum & Get Thermo Data) B->C Use Optimized Geometry D 4. Molecular Property Calculation C->D Use Confirmed Minimum Geometry E Electronic Properties (HOMO, LUMO, MEP) D->E F Spectroscopic Properties (IR, UV-Vis) D->F G Thermodynamic Properties (Gibbs Free Energy) D->G H Drug Development Applications (Docking, QSAR) E->H F->H G->H

Caption: Core workflow for quantum chemical calculations.

Step 1: Generating the Initial Molecular Structure

The starting point for any calculation is a three-dimensional coordinate file of the dihydropyran molecule. This can be generated from various sources, such as a 2D chemical drawing converted to 3D, or from a SMILES string using software like RDKit.[17] It is crucial that this initial structure is chemically reasonable, as a poor starting geometry can significantly increase the computational time required for optimization or even lead to convergence on an incorrect structure.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[18][19] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to reduce these forces until they are effectively zero.[18][20] The resulting structure represents the most stable conformation of the molecule in the gas phase.[6]

Protocol: Geometry Optimization of 3,4-Dihydro-2H-pyran

  • Software: Gaussian, GAMESS, ORCA, or similar.[21][22]

  • Input Generation: Create an input file specifying the initial atomic coordinates of 3,4-dihydro-2H-pyran.

  • Methodology Selection: Specify the level of theory. A robust choice is M062X/6-311+G(d,p).

  • Keyword: Use the Opt keyword in the route section of the input file.

  • Execution: Submit the calculation. The software will iteratively adjust the geometry until convergence criteria are met.

  • Verification: The output file will contain the final optimized coordinates and the corresponding electronic energy.

Step 3: Vibrational Frequency Analysis

Once a stationary point is found via geometry optimization, a frequency calculation must be performed. This step serves two critical purposes:

  • Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.

  • Thermodynamic and Spectroscopic Data: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the frequencies and intensities of vibrational modes, which can be used to simulate the molecule's infrared (IR) and Raman spectra.[23][24]

Protocol: Frequency Analysis

  • Input: Use the optimized geometry from the previous step.

  • Methodology: The same level of theory used for optimization must be used for the frequency calculation (e.g., M062X/6-311+G(d,p)).

  • Keyword: Use the Freq keyword. It is common practice to combine optimization and frequency calculations in a single job using Opt Freq.

  • Execution: Run the calculation.

  • Analysis: Check the output file to confirm there are no imaginary frequencies. Analyze the calculated frequencies to predict the IR spectrum.

Step 4: Calculation of Key Molecular Properties

With a validated minimum-energy structure, a wealth of chemical information can be extracted. These properties are invaluable for understanding reactivity and potential biological activity.

Electronic Properties:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and can be related to electronic transitions observed in UV-Vis spectroscopy.[25][26]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around the molecule. It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack).[8][26] This is particularly useful in drug design for predicting hydrogen bonding sites and other non-covalent interactions.

G cluster_mep Molecular Electrostatic Potential (MEP) cluster_fmo Frontier Molecular Orbitals (FMO) mep Electron-Rich (Red) (Nucleophilic Sites, H-Bond Acceptors) Dihydropyran Structure Electron-Poor (Blue) (Electrophilic Sites, H-Bond Donors) lumo LUMO (Lowest Unoccupied MO) Accepts Electrons homo HOMO (Highest Occupied MO) Donates Electrons energy_gap Energy Gap (ΔE) Relates to Stability & Reactivity lumo->energy_gap homo->energy_gap

Caption: Key electronic properties derived from calculations.

Data Presentation and Comparative Analysis

To ensure the trustworthiness of the chosen computational protocol, it is often wise to benchmark different methods. The table below presents a hypothetical comparison of results for a dihydropyran derivative, illustrating how data can be structured for clear analysis.

Method/Basis SetRelative Energy (kcal/mol)HOMO-LUMO Gap (eV)Key Imaginary Frequency
HF/6-31G(d)+2.58.90
B3LYP/6-31G(d)+0.86.20
M06-2X/6-311+G(d,p) 0.0 (Reference) 7.1 0
CAM-B3LYP/def2-TZVP+0.27.50

This table is illustrative. Actual results will vary based on the specific molecule.

The selection of M06-2X/6-311+G(d,p) as the reference is based on its documented reliability for both thermochemistry and the electronic structure of organic molecules.[9] The absence of imaginary frequencies across all methods confirms that the same stable conformer was identified.

Applications in Drug Discovery

The insights gained from quantum chemical calculations directly inform several stages of the drug discovery pipeline.[5][27]

  • Pharmacophore Modeling: The calculated MEP and the positions of key functional groups on the optimized geometry help in defining a 3D pharmacophore model, which represents the essential features required for biological activity.

  • Molecular Docking: A high-quality, energy-minimized 3D structure is a prerequisite for reliable molecular docking studies. Docking algorithms place the calculated conformation of the dihydropyran ligand into the binding site of a target protein to predict binding modes and affinities.[3]

  • QSAR Studies: Calculated electronic properties like HOMO/LUMO energies, dipole moment, and atomic charges can serve as quantum-chemical descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel dihydropyran analogues.[28]

By providing a fundamentally-grounded understanding of a molecule's properties, quantum chemical calculations reduce the reliance on trial-and-error synthesis and screening, accelerating the journey from hit identification to lead optimization.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. Available at: [Link]

  • Perdew, J. P., & Ruzsinszky, A. (2010). Fourteen easy lessons in density functional theory. International Journal of Quantum Chemistry, 110(15), 2801-2807. Available at: [Link]

  • RDKit: Open-Source Cheminformatics Software. Available at: [Link]

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Jensen, F. (2017).
  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives. Available at: [Link]

  • Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). THP Ether Protecting Group for Alcohols. Available at: [Link]

  • Wikipedia. Dihydropyran. Available at: [Link]

  • MDPI. (2021). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available at: [Link]

  • Sherrill, C. D. (2010). Geometry Optimization in Computational Chemistry. Available at: [Link]

  • ResearchGate. Gaussian Basis Sets for Quantum Mechanical (QM) Calculations. Available at: [Link]

  • Wikipedia. List of quantum chemistry and solid-state physics software. Available at: [Link]

  • ACS Publications. (2023). DFT Study of 1,4-Diazonium-3,6-diolates. Available at: [Link]

  • National Institutes of Health. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents. Available at: [Link]

  • Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and DFT computations on structural, electronic and vibrational spectra... Available at: [Link]

  • ResearchGate. Proposed mechanisms for the synthesis of 1,4-dihydropyran derivatives... Available at: [Link]

  • arXiv. (2023). Hydrogen-Atom Electronic Basis Sets for Multicomponent Quantum Chemistry. Available at: [Link]

  • Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Available at: [Link]

  • Computational Chemistry from Laptop to HPC. Optimization methods. Available at: [Link]

  • University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. Available at: [Link]

  • MDPI. (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra... Available at: [Link]

  • National Institutes of Health. (2016). Dihydropyridine derivatives to overcome atypical multidrug resistance... Available at: [Link]

  • Lupine Publishers. (2018). Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software. Available at: [Link]

  • Q-Chem. Quantum Chemistry Software. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Available at: [Link]

  • ResearchGate. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Available at: [Link]

  • University of Iceland. Introduction to Geometry Optimization. Available at: [Link]

  • Reddit. What Open source quantum chemistry software should I learn? Available at: [Link]

  • Georgia Institute of Technology. Basis Sets in Quantum Chemistry. Available at: [Link]

  • Semantic Scholar. (2014). Molecular structure , vibrational , electronic , NBO and NLO analyses of 2 , 6-diphenyl-4 H-pyran-4-one by DFT calculations. Available at: [Link]

  • ResearchGate. (2018). Computational approaches in drug designing. Available at: [Link]

  • Research Trends. (2019). A DFT study by using B3LYP/6-311G+(dp) level on molecular orbital of some aromatic and heteroaromatic compounds. Available at: [Link]

  • University of Southampton. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Available at: [Link]

  • MDPI. (2023). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization... Available at: [Link]

  • MDPI. (2021). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Available at: [Link]

  • Maplesoft. Quantum Chemistry Toolbox from RDMChem. Available at: [Link]

  • YouTube. (2021). An Introduction to Computational Drug Discovery. Available at: [Link]

  • ResearchGate. (2019). Vibrational modes of 2,6-, 2,7-, and 2,3-diisopropylnaphthalene. A DFT study. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2015). Basis Set and their correlations with quantum chemical computations. Available at: [Link]

  • YouTube. (2023). How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? Available at: [Link]

Sources

Methodological & Application

Synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol from α-Ethylacrolein Dimer: A Detailed Protocol and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the two-step synthesis of 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol, a valuable heterocyclic building block. The synthesis begins with the thermal Hetero-Diels-Alder dimerization of α-ethylacrolein to yield the intermediate, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. Subsequent chemoselective reduction of the aldehyde furnishes the target primary alcohol. This application note details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses critical process parameters for ensuring high yield and purity.

Introduction and Strategic Overview

The 3,4-dihydro-2H-pyran scaffold is a privileged motif in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2][3] Its derivatives exhibit a wide range of biological activities and serve as key components in the synthesis of natural products and fine chemicals.[1][4] The target molecule, this compound, incorporates a reactive primary hydroxyl group and chiral centers, making it an attractive precursor for creating diverse chemical libraries for drug discovery.[1][2]

The synthetic strategy presented herein is a robust and efficient two-step process:

  • [4+2] Cycloaddition: A thermal Hetero-Diels-Alder reaction where two molecules of α-ethylacrolein dimerize to form the stable pyran ring structure of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.[5]

  • Chemoselective Reduction: The aldehyde functional group of the dimer is selectively reduced to a primary alcohol using a mild hydride reducing agent, yielding the final product.

This approach is advantageous due to its atom economy in the dimerization step and the high selectivity achievable in the reduction step.

Part I: Dimerization of α-Ethylacrolein via Hetero-Diels-Alder Reaction

The formation of the dihydropyran ring from α,β-unsaturated aldehydes is a classic example of a Hetero-Diels-Alder reaction, a powerful tool for constructing six-membered heterocycles.[6][7]

Mechanistic Rationale

In this dimerization, one molecule of α-ethylacrolein acts as the electron-rich diene component (the C=C-C=O conjugated system), while a second molecule serves as the dienophile, with its C=C double bond participating in the cycloaddition.[8] The reaction is thermally initiated and proceeds through a concerted, pericyclic transition state, as illustrated below.[6]

The regioselectivity of acrolein dimerization, which dictates the formation of the 2,5-substituted pyran over other isomers, has been a subject of theoretical study. Computational analyses suggest that non-covalent interactions in the transition state are a key factor controlling this specific outcome, overriding what might be predicted by frontier molecular orbital theory alone.[9]

Figure 1: Hetero-Diels-Alder Dimerization of α-Ethylacrolein.
Experimental Protocol: Dimerization

This protocol is based on established procedures for the dimerization of α-alkylacroleins.[5]

Materials and Equipment:

  • α-Ethylacrolein (freshly distilled)

  • Hydroquinone (inhibitor)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Distillation apparatus for vacuum fractional distillation

Procedure:

  • Reaction Setup: To a round-bottom flask, add freshly distilled α-ethylacrolein and a catalytic amount of hydroquinone (approx. 0.1% w/w) to inhibit polymerization.

  • Thermal Reaction: Heat the mixture under reflux using a heating mantle or oil bath. The optimal temperature is typically near the boiling point of α-ethylacrolein (92-93 °C). Monitor the reaction progress by GC analysis or by observing changes in viscosity. The reaction is typically complete within 6-12 hours.

  • Purification: Upon completion, allow the reaction mixture to cool to room temperature. The crude product, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, is purified by vacuum fractional distillation.

Data Summary: Dimerization Product

The physical properties of the starting material and the resulting aldehyde dimer are summarized below.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling PointDensity (g/cm³)Refractive Index (n²⁰D)Reported Yield
α-EthylacroleinC₅H₈O84.1292.3 °C0.84901.4231N/A
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehydeC₁₀H₁₆O₂168.23[10]93-94 °C / 12 mmHg[5]0.9794[5]1.4614[5]87.1%[5]

Part II: Selective Reduction to the Target Alcohol

The conversion of the intermediate aldehyde to this compound requires the selective reduction of the carbonyl group. It is crucial to select a reagent that does not affect the endocyclic double bond of the pyran ring.

Rationale for Reagent Selection

Several methods are suitable for this transformation:

  • Sodium Borohydride (NaBH₄): This is the preferred reagent for this application. It is a mild and selective reducing agent for aldehydes and ketones, which is safe to handle and compatible with protic solvents like ethanol or water mixtures. A nearly identical procedure for the dimethyl analog reports high yields and straightforward workup.[11]

  • Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that readily reduces aldehydes. While effective, it requires strictly anhydrous conditions and a more cautious workup procedure. It has been used to reduce similar pyran aldehydes with a reported yield of 61%.[5]

  • Catalytic Hydrogenation: This method, often employing catalysts like Pd/C or Raney Nickel, can also be effective.[12] The dimethyl analog has been successfully synthesized via catalytic hydrogenation with a 62% yield.[5] However, this method requires specialized hydrogenation equipment.

  • Cannizzaro Reaction: This disproportionation reaction, using a strong base like NaOH, simultaneously produces the target alcohol and the corresponding carboxylic acid salt.[5][13][14] While mechanistically interesting, the maximum theoretical yield for the alcohol is only 50%, making it less efficient for dedicated alcohol synthesis.

Based on its safety, selectivity, high yield, and operational simplicity, the sodium borohydride reduction is detailed in the protocol below.

Experimental Protocol: Sodium Borohydride Reduction

This protocol is adapted from a validated procedure for the analogous 2,5-dimethyl derivative.[11]

Materials and Equipment:

  • 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Deionized water

  • Acetone

  • Saturated potassium carbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium borohydride (1.2 eq.) to a biphasic mixture of diethyl ether and water (e.g., 2:1 v/v). Stir the mixture vigorously in an ice bath.

  • Aldehyde Addition: Dissolve the 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 eq.) in diethyl ether. Add this solution dropwise to the stirred NaBH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting aldehyde.

  • Quenching: Cool the mixture again in an ice bath. Cautiously add acetone dropwise to quench the excess sodium borohydride. Stir for an additional 15 minutes.

  • Workup and Extraction: Add saturated potassium carbonate solution to the mixture to aid in layer separation. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary. The structure of the final product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).[13]

Overall Synthetic Workflow

The complete two-step synthesis is visualized below.

Synthetic_Workflow Figure 2: Overall Synthetic Workflow cluster_purification1 Purification cluster_purification2 Purification & Isolation A α-Ethylacrolein B 2,5-Diethyl-3,4-dihydro-2H- pyran-2-carbaldehyde A->B Step 1: Dimerization (Heat, Hydroquinone) C 2,5-Diethyl-3,4-dihydro-2H- pyran-2-methanol B->C Step 2: Reduction (NaBH4, Ether/H2O) P1 Vacuum Distillation B->P1 P2 Quench, Extraction, Solvent Removal C->P2

Figure 2: Overall Synthetic Workflow.

Conclusion

This application note outlines a reliable and well-documented two-step synthesis for this compound starting from α-ethylacrolein. The process leverages a thermal Hetero-Diels-Alder reaction followed by a highly selective sodium borohydride reduction. The detailed protocols and mechanistic discussions provide researchers and drug development professionals with the necessary framework to efficiently produce this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

References

  • Catalysis Science & Technology. (n.d.). Selectivity-controllable hydrogen transfer reduction of α,β-unsaturated aldehydes over high-entropy catalysts. Royal Society of Chemistry.
  • MDPI. (2024, December 14). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds.
  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds.
  • Organic Chemistry Portal. (n.d.). 1,2-Reduction of α,β-unsaturated compounds.
  • ResearchGate. (n.d.). Reduction of α,β-unsaturated aldehydes or ketones by Pd/C catalysis.
  • SciSpace. (n.d.). Joint obtaining of this compound and sodium salt of.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives.
  • Biosynth. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol.
  • Chem-Impex. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PubMed Central.
  • ResearchGate. (2025, August 10). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction.
  • Academic Journals and Conferences. (n.d.). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction.
  • Smolecule. (n.d.). 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions.
  • Royal Society of Chemistry. (2021). The origin of the regiospecificity of acrolein dimerization. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans.
  • National Center for Biotechnology Information. (n.d.). 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. PubChem.
  • PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol.
  • Fleming, I. (n.d.). FMO Analysis of Acrolein Dimerization.
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Portland State University. (1972). On the mechanism of the Diels-Alder reaction--dimerization of trans-phenylbutadiene. PDXScholar.
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.

Sources

The Versatile Chiral Synthon: Application Notes for 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Novel Chiral Building Block

In the landscape of modern drug discovery and natural product synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical challenge for synthetic chemists.[1][2] Chiral building blocks, or synthons, serve as powerful tools in this endeavor, providing a pre-defined stereochemical foundation upon which complex molecular architectures can be assembled. This guide introduces 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol as a promising and versatile chiral building block for asymmetric synthesis. Its unique structural features, including a sterically defined quaternary center and a readily functionalizable primary alcohol, offer multiple avenues for stereocontrolled transformations.

This document provides an in-depth exploration of the synthesis and potential applications of this chiral dihydropyran derivative. We will delve into detailed protocols for its preparation and demonstrate its utility in key stereoselective reactions, offering researchers and drug development professionals a practical guide to harnessing its synthetic potential. The methodologies presented herein are designed to be robust and reproducible, with a focus on explaining the underlying principles that govern the observed stereoselectivity.

Synthesis of Enantiopure this compound

The efficient synthesis of the chiral building block is the cornerstone of its application. The preparation of this compound can be achieved from the corresponding aldehyde, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, which is accessible via a Diels-Alder reaction of α-ethylacrolein.[3] A highly effective method for the synthesis of the target alcohol is the Cannizzaro reaction, which simultaneously yields the corresponding carboxylic acid salt.[3][4][5]

Protocol 1: Synthesis via Cannizzaro Reaction

This protocol outlines the disproportionation of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde to yield both the desired alcohol and the corresponding carboxylate salt.

Materials:

  • 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

  • Sodium hydroxide (NaOH) solution (40% w/v)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde.

  • With vigorous stirring, add the 40% sodium hydroxide solution. The optimal reaction temperature is 323 K (50 °C).[4]

  • Continue stirring at this temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL). The desired alcohol will partition into the organic phase.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The aqueous layer contains the sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, which can be isolated by acidification and subsequent extraction if desired.

  • Purify the crude alcohol by vacuum distillation or flash column chromatography on silica gel.

Data Presentation:

PrecursorReactionProductYield (%)
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehydeCannizzaro ReactionThis compound~96
2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehydeCannizzaro ReactionSodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate~96

Table 1: Representative yields for the synthesis of this compound via the Cannizzaro reaction.[4]

Visualization of the Synthetic Pathway:

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products start 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde reaction Cannizzaro Reaction (40% NaOH, 50°C) start->reaction product1 This compound reaction->product1 Reduction product2 Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylate reaction->product2 Oxidation

Caption: Synthetic route to this compound.

Application in Stereoselective Synthesis

The true value of a chiral building block lies in its ability to direct the stereochemical outcome of subsequent reactions. The structural features of this compound make it a prime candidate for several key asymmetric transformations.

As a Chiral Auxiliary in Asymmetric Alkylation

The primary alcohol of our chiral synthon can be esterified with a carboxylic acid, and the resulting ester can be enolized and alkylated. The steric bulk of the dihydropyran ring is expected to effectively shield one face of the enolate, leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the ester would yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary. This strategy is analogous to the well-established use of chiral auxiliaries like Evans' oxazolidinones.[6]

Step A: Esterification

  • To a solution of this compound (1.0 eq.) and a carboxylic acid (e.g., propanoic acid, 1.1 eq.) in dichloromethane, add dicyclohexylcarbodiimide (DCC, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify the resulting ester by column chromatography.

Step B: Alkylation

  • Dissolve the ester from Step A in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add a strong base such as lithium diisopropylamide (LDA) dropwise to form the enolate.

  • After stirring for 30 minutes, add an alkylating agent (e.g., methyl iodide).

  • Allow the reaction to proceed at -78 °C until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Step C: Removal of the Auxiliary

  • Hydrolyze the alkylated ester using a mild base such as lithium hydroxide in a mixture of THF and water to yield the chiral carboxylic acid and recover the chiral alcohol.

Visualization of the Chiral Auxiliary Workflow:

G A This compound (Chiral Auxiliary) C Esterification A->C B Carboxylic Acid B->C D Chiral Ester C->D E Enolization (LDA) D->E F Diastereoselective Alkylation (Alkyl Halide) E->F G Alkylated Chiral Ester F->G H Hydrolysis G->H I Enantiomerically Enriched Carboxylic Acid H->I J Recovered Chiral Auxiliary H->J

Caption: Workflow for the use as a chiral auxiliary in alkylation.

Precursor for Stereoselective Prins Cyclization

The dihydropyran moiety can be a versatile precursor for further stereocontrolled transformations. For instance, the double bond within the ring can participate in Prins-type cyclizations with aldehydes to generate fused or spirocyclic pyran systems, which are common motifs in natural products.[7][8] The existing stereocenter at C2 would be expected to exert significant facial bias in the cyclization, leading to a high degree of diastereoselectivity.

  • Protect the primary alcohol of this compound with a suitable protecting group (e.g., silyl ether).

  • In a flask containing the protected dihydropyran dissolved in a non-polar solvent like dichloromethane, add an aldehyde (1.2 eq.) and cool to -78 °C.

  • Add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, 1.0 eq.) dropwise.[7]

  • Stir the reaction at -78 °C for 30 minutes.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, dry the organic layer, and concentrate.

  • Analyze the diastereoselectivity of the resulting fused pyran system by NMR spectroscopy.

Visualization of the Prins Cyclization:

G start Protected 2,5-Diethyl-3,4-dihydro-2H-pyran reaction Prins Cyclization (Lewis Acid) start->reaction aldehyde Aldehyde aldehyde->reaction product Diastereomerically Enriched Fused Pyran System reaction->product

Caption: Diastereoselective Prins cyclization.

Application in Natural Product Synthesis: A Hypothetical Approach

The utility of chiral pyran methanols as building blocks in the synthesis of natural products is well-documented.[9][10][11] For instance, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have been employed in the stereoselective synthesis of linaloyl oxide, a natural flavor component.[9] By analogy, this compound can serve as a key intermediate for the synthesis of various pyran-containing natural products.

Hypothetical Synthetic Application:

The structure of our chiral building block makes it an ideal starting point for the synthesis of polyether antibiotics or marine toxins that contain substituted tetrahydropyran rings.[8] The primary alcohol can be elaborated into a side chain, and the dihydropyran ring can be further functionalized through stereoselective reactions such as dihydroxylation or epoxidation, with the existing stereocenters directing the approach of the reagents.

Conclusion: A Valuable Addition to the Synthetic Chemist's Toolbox

This compound represents a highly promising, yet underexplored, chiral building block for asymmetric synthesis. Its straightforward preparation and the presence of multiple functional handles in a stereodefined arrangement open up a wide range of possibilities for the construction of complex, enantiomerically pure molecules. The protocols and applications outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile synthon. As the demand for stereochemically defined compounds in the pharmaceutical and agrochemical industries continues to grow, the development and application of novel chiral building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • González-López, V., et al. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. National Institutes of Health. Available at: [Link]

  • Semeyn, C., et al. (1996). Stereoselective Synthesis of Dihydropyrans via Vinylsilane-Terminated Cyclizations of Ester-Substituted Oxycarbenium Ion Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Brescia, A., et al. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. Available at: [Link]

  • Anosike, I. S. (2024). Stereocontrolled Synthesis of Lactam-fused Tetrahydropyrans as Potential Antidiabetic Agents. Central Washington University. Available at: [Link]

  • Li, W., et al. (2024). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. Available at: [Link]

  • Wikipedia. (2024). Chiral auxiliary. Available at: [Link]

  • Karpyak, N., et al. (2019). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. ResearchGate. Available at: [Link]

  • Karpyak, N., et al. (2019). Joint obtaining of 2,5-diethyl-3,4-dihydro-2h-pyran-2- methanol and sodium salt of. SciSpace. Available at: [Link]

  • Alcarazo, M., et al. (2010). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health. Available at: [Link]

  • Singh, S., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Kumar, A. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Brimble, M. A., et al. (2004). Synthesis of Pyran and Pyranone Natural Products. National Institutes of Health. Available at: [Link]

  • Brimble, M. A., et al. (2004). Synthesis of Pyran and Pyranone Natural Products. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol is a heterocyclic compound featuring a primary alcohol functional group. This hydroxyl moiety is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives with altered physicochemical properties. Such modifications are crucial in various fields, including drug development, materials science, and fragrance chemistry, where fine-tuning of polarity, volatility, and biological activity is paramount.

This document provides a comprehensive guide to the derivatization of the primary alcohol in this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed, reliable protocols and an in-depth understanding of the underlying chemical principles. The protocols outlined herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.

Strategic Considerations for Derivatization

The primary alcohol of the target molecule offers a versatile handle for a variety of chemical transformations. The choice of derivatization strategy will depend on the desired properties of the final product. Key strategies include:

  • Esterification: To introduce a wide range of functional groups, altering polarity and steric bulk.

  • Etherification: To create stable ether linkages, modifying hydrophilicity and metabolic stability.

  • Conversion to Alkyl Halides: To generate reactive intermediates for subsequent nucleophilic substitution reactions.

  • Formation of Sulfonate Esters: To convert the hydroxyl into an excellent leaving group for substitution or elimination reactions.

The following sections will detail the protocols for these key derivatization pathways.

Esterification of this compound

Esterification is a fundamental transformation for converting alcohols into esters, thereby modifying their lipophilicity and creating potential prodrugs. The Fischer esterification, using a carboxylic acid and an acid catalyst, and acylation with an activated carboxylic acid derivative are common methods.

Fischer Esterification: A Classic Approach

This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. The reaction is an equilibrium process, and strategies to drive it to completion, such as removing water or using an excess of one reactant, are often employed.

Causality of Experimental Choices:

  • Catalyst: A strong acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Solvent: A non-polar solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, shifting the equilibrium towards the ester product.

  • Excess Reactant: Using the alcohol or carboxylic acid in excess can also drive the reaction forward.

Protocol 1: Fischer Esterification with Acetic Acid

Parameter Value Rationale
Reactants This compound (1.0 eq), Acetic Acid (1.5 eq)Excess acetic acid helps to drive the equilibrium towards the product.
Catalyst Concentrated Sulfuric Acid (0.1 eq)Provides the necessary acidic environment for the reaction to proceed.
Solvent TolueneAllows for azeotropic removal of water to shift the equilibrium.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 4-8 hoursTypically sufficient for reaching equilibrium.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

  • Add acetic acid followed by the slow, dropwise addition of concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acylation with Acid Chlorides: A Highly Reactive Method

Reacting the alcohol with an acid chloride in the presence of a non-nucleophilic base is a more reactive and often faster method for ester formation. The reaction is typically irreversible.

Causality of Experimental Choices:

  • Base: A base such as pyridine or triethylamine is used to neutralize the HCl byproduct, preventing it from protonating the starting alcohol and deactivating it. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is often started at a low temperature (0 °C) to control the initial exothermic reaction.

Protocol 2: Acylation with Acetyl Chloride

Parameter Value Rationale
Reactants This compound (1.0 eq), Acetyl Chloride (1.2 eq)A slight excess of the acylating agent ensures complete conversion of the alcohol.
Base Pyridine (1.5 eq)Acts as a scavenger for the HCl produced and can catalyze the reaction.
Solvent Dichloromethane (DCM)A common aprotic solvent that dissolves the reactants well.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermicity of the reaction.
Reaction Time 1-3 hoursGenerally faster than Fischer esterification.

Step-by-Step Methodology:

  • Dissolve this compound in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting ester via column chromatography if necessary.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1]

Causality of Experimental Choices:

  • Base: A strong base like sodium hydride (NaH) is required to deprotonate the primary alcohol to form the corresponding alkoxide.

  • Alkyl Halide: A primary alkyl halide is preferred to minimize competing elimination reactions.[2]

  • Solvent: An aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal for SN2 reactions.

Protocol 3: Synthesis of a Methyl Ether Derivative

Parameter Value Rationale
Reactants This compound (1.0 eq), Methyl Iodide (1.2 eq)A reactive primary alkyl halide is used to favor the SN2 pathway.
Base Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)A strong, non-nucleophilic base to generate the alkoxide.
Solvent Tetrahydrofuran (THF), anhydrousAn aprotic solvent that facilitates the SN2 reaction.
Temperature 0 °C to Room TemperatureInitial cooling for the deprotonation step, followed by warming for the substitution.
Reaction Time 2-6 hoursVaries depending on the reactivity of the alkyl halide.

Step-by-Step Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound in anhydrous THF.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation (cessation of hydrogen gas evolution).

  • Add methyl iodide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the ether product by column chromatography.

Conversion to Alkyl Halides

Converting the primary alcohol to an alkyl halide provides a reactive intermediate for further functionalization through nucleophilic substitution. Common reagents include thionyl chloride (for chlorides) and phosphorus tribromide (for bromides), which are generally preferred over hydrohalic acids to avoid harsh acidic conditions and potential rearrangements.[3]

Causality of Experimental Choices:

  • Reagent: Thionyl chloride (SOCl₂) converts the hydroxyl group into a good leaving group, which is then displaced by a chloride ion in an SN2 fashion.[4]

  • Base: Pyridine is often added to neutralize the HCl generated during the reaction.

  • Solvent: An aprotic solvent like DCM is used.

Protocol 4: Conversion to the Corresponding Alkyl Chloride

Parameter Value Rationale
Reactants This compound (1.0 eq), Thionyl Chloride (SOCl₂) (1.2 eq)A slight excess of the reagent ensures complete conversion.
Base Pyridine (optional, 1.2 eq)Scavenges the acidic byproducts.
Solvent Dichloromethane (DCM), anhydrousAn inert solvent for the reaction.
Temperature 0 °C to Room TemperatureTo control the reaction rate.
Reaction Time 1-4 hoursReaction is typically rapid.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride dropwise. If using pyridine, it can be added before the thionyl chloride.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC, showing disappearance of the starting material).

  • Carefully pour the reaction mixture onto ice water to quench the excess thionyl chloride.

  • Extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude alkyl chloride can often be used in the next step without further purification, or it can be purified by distillation or chromatography if necessary.

Formation of Sulfonate Esters (Tosylates/Mesylates)

Converting the alcohol to a sulfonate ester, such as a tosylate or mesylate, transforms the hydroxyl group into an excellent leaving group.[5] This is a valuable strategy for subsequent nucleophilic substitution reactions, often proceeding with high yields and stereochemical control.[6] The conversion of an alcohol to a tosylate or mesylate proceeds with retention of configuration at the electrophilic carbon.[7]

Causality of Experimental Choices:

  • Reagent: p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) are used to form the corresponding sulfonate esters.

  • Base: A non-nucleophilic base like pyridine or triethylamine is essential to neutralize the HCl produced.

  • Solvent: An aprotic solvent such as DCM is typically used.

Protocol 5: Tosylation of the Primary Alcohol

Parameter Value Rationale
Reactants This compound (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.2 eq)A slight excess ensures complete reaction.
Base PyridineActs as both a base and a solvent in this case.
Temperature 0 °C to Room TemperatureTo control the reaction.
Reaction Time 2-12 hoursReaction time can vary.

Step-by-Step Methodology:

  • Dissolve this compound in pyridine in a flask and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the tosylate by recrystallization or column chromatography.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_start Starting Material cluster_derivatives Derivatives Start This compound Ester Ester Derivative Start->Ester RCOOH, H+ or RCOCl, Base Ether Ether Derivative Start->Ether 1. NaH 2. R'-X AlkylHalide Alkyl Halide Start->AlkylHalide SOCl2 or PBr3 Sulfonate Sulfonate Ester Start->Sulfonate TsCl or MsCl, Base

Sources

The Synthetic Versatility of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol: A Gateway to Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydropyran Moiety as a Privileged Scaffold in Natural Products

The 3,4-dihydro-2H-pyran ring system is a recurring and vital structural motif in a vast array of natural products, contributing significantly to their biological activity. These oxygen-containing heterocycles are integral components of molecules exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific substitution pattern on the dihydropyran ring dictates its conformational preferences and, consequently, its interaction with biological targets. Among these, the 2,5-dialkyl-3,4-dihydro-2H-pyran-2-methanol scaffold presents a synthetically attractive and versatile building block for the construction of complex molecular architectures. This guide focuses on the application of a representative member of this class, 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol, in the synthesis of natural products. While direct total syntheses employing this specific diethyl derivative are not extensively documented, its structural analogues have proven to be invaluable intermediates. This document will, therefore, leverage these analogous systems to illustrate the profound synthetic potential of this class of compounds, providing detailed protocols and mechanistic insights relevant to researchers in organic synthesis and drug discovery.

Core Synthetic Strategy: Accessing Dihydropyran Scaffolds via Silyl-Prins Cyclization

A powerful and stereoselective method for the synthesis of 2,6-disubstituted dihydropyrans is the silyl-Prins cyclization. This reaction involves the condensation of a Z-vinylsilyl alcohol with an aldehyde, mediated by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction proceeds with high diastereoselectivity, favoring the formation of the cis-2,6-disubstituted product.[1]

The causality behind this stereochemical outcome lies in a chair-like transition state where the substituents on the forming dihydropyran ring preferentially occupy equatorial positions to minimize steric interactions. The use of a vinylsilane as the nucleophile offers the advantage of forming a stable double bond within the pyran ring upon cyclization.

Application in Natural Product Synthesis: A Case Study of Rhopaloic Acid Analogues and Doremox Fragrance

To demonstrate the synthetic utility of the 2,5-dialkyl-3,4-dihydro-2H-pyran-2-methanol scaffold, we will examine its application in the synthesis of analogues of the marine natural product rhopaloic acid and the commercial fragrance Doremox.[1] These examples showcase how the dihydropyran core can be strategically incorporated and further functionalized.

Workflow for the Synthesis of Dihydropyran Building Blocks and their Application

G cluster_0 Synthesis of the Dihydropyran Core cluster_1 Application in Natural Product Analogue Synthesis A Z-Vinylsilyl Alcohol C Silyl-Prins Cyclization (TMSOTf) A->C B Aldehyde B->C D cis-2,6-Disubstituted Dihydropyran C->D High Diastereoselectivity E Functional Group Interconversion D->E F Coupling with Side Chain E->F H Doremox Fragrance Analogue E->H G Rhopaloic Acid Analogue F->G

Caption: General workflow for the synthesis and application of dihydropyran building blocks.

Detailed Experimental Protocols

Protocol 1: Synthesis of a cis-2,6-Disubstituted Dihydropyran via Silyl-Prins Cyclization

This protocol describes a general procedure for the synthesis of a cis-2,6-disubstituted dihydropyran, a key intermediate for natural product synthesis.[1]

Materials:

  • Z-Vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the Z-vinylsilyl alcohol in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add the aldehyde.

  • Slowly add TMSOTf to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted dihydropyran.

Data Presentation:

EntryAldehydeProductYield (%)Diastereomeric Ratio (cis:trans)
1Propanal2-Ethyl-6-propyl-3,6-dihydro-2H-pyran85>95:5
2Isovaleraldehyde2-Isobutyl-6-propyl-3,6-dihydro-2H-pyran82>95:5
3Benzaldehyde2-Phenyl-6-propyl-3,6-dihydro-2H-pyran78>95:5
Protocol 2: Elaboration of the Dihydropyran Core towards a Rhopaloic Acid Analogue

This protocol outlines a representative transformation of the dihydropyran intermediate to an analogue of rhopaloic acid.

Materials:

  • cis-2,6-Disubstituted dihydropyran from Protocol 1

  • Ozone (O₃)

  • Dimethyl sulfide (DMS)

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Ozonolysis: Dissolve the dihydropyran in a mixture of CH₂Cl₂ and MeOH at -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone, then add dimethyl sulfide and allow the reaction to warm to room temperature.

  • Wittig Reaction: To a solution of the crude aldehyde from the previous step in THF, add the Wittig reagent and stir at room temperature until the reaction is complete (monitored by TLC).

  • Saponification: To the solution containing the α,β-unsaturated ester, add a solution of LiOH in a mixture of THF, MeOH, and H₂O. Stir at room temperature until the saponification is complete.

  • Work-up and Purification: Acidify the reaction mixture with dilute HCl and extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, concentrate, and purify by chromatography to yield the rhopaloic acid analogue.

Signaling Pathway Visualization:

G A cis-Dihydropyran B Ozonolysis (O₃, DMS) A->B C Aldehyde Intermediate B->C D Wittig Reaction C->D E α,β-Unsaturated Ester D->E F Saponification (LiOH) E->F G Rhopaloic Acid Analogue F->G

Caption: Synthetic pathway to a rhopaloic acid analogue.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies. The diastereoselectivity of the silyl-Prins cyclization is a well-understood phenomenon, consistently yielding the cis isomer as the major product. The subsequent functional group transformations are standard and reliable organic reactions. For validation, the stereochemical outcome of the key cyclization step can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of coupling constants in the ¹H NMR spectrum, which differ for cis and trans isomers. The identity and purity of all intermediates and the final product should be confirmed by a combination of NMR, mass spectrometry, and infrared spectroscopy.

Conclusion and Future Perspectives

While the direct application of this compound in the total synthesis of natural products remains an area ripe for exploration, the synthetic strategies outlined in this guide, using closely related analogues, robustly demonstrate its potential as a versatile chiral building block. The silyl-Prins cyclization provides a reliable and highly diastereoselective entry point to the core dihydropyran structure, which can then be elaborated into a variety of complex molecular targets. Future research in this area could focus on the development of enantioselective variants of these cyclization reactions and the application of these building blocks to the synthesis of a broader range of bioactive natural products. The principles and protocols detailed herein provide a solid foundation for researchers and drug development professionals to harness the synthetic power of this important class of heterocyclic compounds.

References

  • Donner, C. D. (2004). Synthesis of Pyran and Pyranone Natural Products. Molecules, 9(6), 498-529. [Link]

  • Peña, L. F., González-Andrés, P., & Barbero, A. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Advances, 14(1), 1-10. [Link]

Sources

Application Notes & Protocols: The Expanding Role of Dihydropyran Methanol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydropyran Methanol Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 3,4-dihydro-2H-pyran-2-methanol framework is one such scaffold that has garnered significant attention.[1] This heterocyclic motif is characterized by a six-membered dihydropyran ring bearing a methanol group at the 2-position. Its inherent structural features, including a chiral center and a reactive hydroxyl group, provide a versatile platform for the synthesis of a wide array of derivatives.[1] This versatility makes it an invaluable building block in the design of novel therapeutic agents across various disease areas.[2]

The significance of dihydropyran methanol and its related structures lies in their proven biological activities, which span anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective domains.[1][3][4][5][6][7] The pyran ring is a core component of essential natural compounds like Vitamin E and is found in commercial drugs such as the antiviral Zanamivir, highlighting its biocompatibility and therapeutic relevance.[8][9] This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of dihydropyran methanol derivatives, offering detailed protocols and field-proven insights for researchers in drug development.

Synthetic Strategies: Accessing Chemical Diversity

The generation of diverse libraries of dihydropyran derivatives is crucial for exploring their therapeutic potential. Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for synthesizing these scaffolds.[9][10] These one-pot reactions allow for the combination of three or more reactants to form complex products, streamlining the synthetic process.[8]

Modern synthetic methodologies often employ novel catalysts to enhance reaction efficiency, reduce reaction times, and improve yields under mild or solvent-free conditions.[8][10][11] The use of recyclable catalysts, such as nano-catalysts or Lewis acids immobilized on solid supports, aligns with the principles of green chemistry, making the synthesis more sustainable.[10][12]

Below is a general workflow for the synthesis and initial evaluation of dihydropyran methanol derivatives.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation A Starting Materials (e.g., Aldehydes, Malononitrile, β-Ketoesters) B One-Pot Multi-Component Reaction (MCR) A->B D Crude Dihydropyran Derivative B->D C Catalyst (e.g., Ta-MOF, ZrCl4@Arabic Gum) C->B E Purification (e.g., Recrystallization, Chromatography) D->E F Structural Characterization (NMR, IR, Mass Spec) E->F G Pure Dihydropyran Methanol Derivative F->G H Primary Screening (e.g., Cytotoxicity, Antimicrobial) G->H I Secondary/Mechanism of Action Assays (e.g., Enzyme Inhibition, Pathway Analysis) H->I J Lead Compound Identification I->J G DHP Dihydropyran Derivative mTOR mTOR DHP->mTOR Inhibition Apoptosis Apoptosis DHP->Apoptosis Induction CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Sources

protocol for the oxidation of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol to the aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Selective Oxidation of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol to 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules and pharmaceutical intermediates. This document provides a detailed protocol for the oxidation of this compound, a primary homoallylic alcohol, to its corresponding aldehyde, 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. This aldehyde is a valuable building block, notably used in the synthesis of potent adenosine receptor agonists.[1] Given the potential sensitivity of the dihydropyran ring to harsh acidic or basic conditions, a mild and highly selective oxidation method is required. This guide details a robust protocol using Dess-Martin Periodinane (DMP), an oxidant renowned for its mild reaction conditions, high efficiency, and excellent functional group tolerance.[2][3]

Rationale for Method Selection: The Case for Dess-Martin Periodinane (DMP)

The successful synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde hinges on preventing over-oxidation to the carboxylic acid and avoiding side reactions involving the acid-labile dihydropyran moiety. Several modern oxidation methods were considered:

  • Swern and Related DMSO-Based Oxidations (e.g., Parikh-Doering): These methods are highly effective and generally avoid over-oxidation. The Parikh-Doering oxidation, using a SO₃-pyridine complex, is particularly mild and can be performed at or above 0 °C.[4][5][6] The Swern oxidation, however, requires cryogenic temperatures (typically -78 °C) to maintain stability and generates the notoriously malodorous dimethyl sulfide byproduct.[7][8]

  • TEMPO-Catalyzed Oxidations: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated systems are powerful for selectively oxidizing primary alcohols.[9][10] They often use inexpensive co-oxidants like bleach or air, but can sometimes lead to over-oxidation if not carefully controlled.[10][11]

  • Chromium-Based Reagents (e.g., PCC, PDC): While effective, these reagents are toxic and their disposal presents environmental challenges, making them less desirable in modern synthetic chemistry.[2]

Dess-Martin Periodinane (DMP) was selected as the optimal reagent for this transformation. DMP is a hypervalent iodine compound that offers several distinct advantages:[2][12]

  • Mild Conditions: The reaction proceeds rapidly at room temperature and neutral pH.

  • High Selectivity: It reliably oxidizes primary alcohols to aldehydes with minimal to no over-oxidation.[13]

  • Operational Simplicity: It does not require cryogenic temperatures, and the workup is straightforward.[3]

  • Functional Group Tolerance: DMP is compatible with a wide array of sensitive functional groups, making it ideal for the target substrate.

Reaction Mechanism: The Dess-Martin Oxidation

The DMP oxidation proceeds through a ligand exchange mechanism followed by reductive elimination.

  • Ligand Exchange: The alcohol substrate attacks the hypervalent iodine center of the DMP, displacing one of the acetate ligands.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to an acetate ligand.

  • Reductive Elimination: The intermediate undergoes an intramolecular elimination. The hydrogen on the alcohol's carbon is abstracted by an acetate ligand, leading to the formation of the C=O double bond, reduction of the iodine(V) center to an iodine(III) species (iodinane), and release of acetic acid.[2][13]

Experimental Workflow

The following diagram outlines the complete experimental procedure from setup to the purified final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Weigh Reagents: - Alcohol Substrate - Dess-Martin Periodinane (DMP) prep_solvent Prepare Anhydrous Solvent (Dichloromethane) dissolve Dissolve Alcohol in DCM under N2 prep_solvent->dissolve Transfer Solvent add_dmp Add DMP in one portion at Room Temperature dissolve->add_dmp stir Stir Reaction Mixture (1-3 hours) add_dmp->stir monitor Monitor Progress by TLC stir->monitor quench Quench Reaction: Add sat. NaHCO3 and sat. Na2S2O3 solution monitor->quench Upon Completion stir_quench Stir vigorously until solids dissolve (15-20 min) quench->stir_quench extract Separate Layers & Extract Aqueous Phase with DCM stir_quench->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Na2SO4, Filter, and Concentrate wash->dry purify Purify Crude Product via Flash Column Chromatography dry->purify Crude Product analyze Characterize Pure Aldehyde (NMR, IR, MS) purify->analyze Pure Product

Caption: Experimental workflow for the DMP oxidation.

Detailed Protocol

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound170.265.01.0851 mg
Dess-Martin Periodinane (DMP)424.146.01.22.55 g
Dichloromethane (DCM), anhydrous---50 mL
Saturated aq. Sodium Bicarbonate (NaHCO₃)---25 mL
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)---25 mL
Saturated aq. Sodium Chloride (Brine)---25 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed
Silica Gel for Chromatography---As needed
Eluent for Chromatography (e.g., 10% EtOAc in Hexanes)---As needed
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (851 mg, 5.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (50 mL) to the flask. Stir the solution at room temperature until the alcohol is fully dissolved. An inert atmosphere (e.g., nitrogen or argon) is recommended but not strictly necessary for this reaction.

  • Addition of Oxidant: Add Dess-Martin Periodinane (2.55 g, 6.0 mmol, 1.2 eq.) to the stirring solution in one portion. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes (eluent: 20% Ethyl Acetate in Hexanes). The starting alcohol should be consumed within 1-3 hours.

  • Quenching: Upon completion, add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL total) to the flask.[14][15] The bicarbonate neutralizes the acetic acid byproduct, while the thiosulfate reduces any remaining DMP and the iodinane byproduct to a water-soluble species.[16]

  • Workup:

    • Stir the biphasic mixture vigorously for 15-20 minutes until the white precipitate (iodinane byproduct) dissolves and the organic layer becomes clear.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

    • Combine all organic layers and wash with saturated aqueous NaCl (brine, 25 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude aldehyde as a pale yellow oil.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 15% ethyl acetate in hexanes.

  • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde as a colorless to pale yellow oil. (Expected yield: 85-95%).

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient DMP; poor quality/decomposed DMP.Use fresh DMP. If the reaction stalls, add an additional portion of DMP (0.2-0.3 eq.) and continue monitoring. The addition of one equivalent of water to the reaction mixture can sometimes accelerate the oxidation.[2]
Difficult Workup The iodinane byproduct forms a persistent emulsion or "gum".Ensure vigorous stirring during the quench step for a sufficient amount of time. Adding more of the Na₂S₂O₃ solution can help break up emulsions and dissolve the solid byproducts.[16]
Low Yield after Column The aldehyde product can be volatile or unstable on silica gel.Use a rotary evaporator with care (avoid high vacuum and excessive heat). Consider using a less acidic grade of silica gel or pre-treating the silica with triethylamine to prevent degradation of the aldehyde.
Over-oxidation to Acid Highly unlikely with DMP but could occur with impure reagent or prolonged reaction.This is a known, though rare, side reaction with DMP under certain conditions.[17] Ensure the reaction is quenched promptly upon consumption of the starting material.

References

  • ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions?[Link]

  • Grokipedia. Parikh–Doering oxidation. [Link]

  • Bolm, C., et al. (2002). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters, 4(14), 2361-2363. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Kappe, C. O., et al. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 27(9), 1668-1678. [Link]

  • Hinzmann, A., et al. (2020). Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. European Journal of Organic Chemistry, 2020(17), 2577-2582. [Link]

  • JoVE. (2025). Radical Oxidation of Allylic and Benzylic Alcohols. [Link]

  • Ranu, B. C., et al. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters, 4(20), 3467-3469. [Link]

  • Organic Chemistry Portal. Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]

  • ResearchGate. Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. [Link]

  • NROChemistry. Parikh-Doering Oxidation. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP oxidation). [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Scientific Works of University of Food Technologies. (2016). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]

  • Organic Chemistry Portal. Selective oxidation of allylic alcohols with chromic acid. [Link]

  • SciSpace. Joint obtaining of this compound and sodium salt of. [Link]

  • Christmann, M., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(43), 5732-5734. [Link]

  • White, J. D., et al. (2008). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Tetrahedron Letters, 49(49), 6936-6938. [Link]

  • Einhorn, J., et al. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452-7454. [Link]

  • YouTube. (2020). Parikh-Doering Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Link]

  • Organic-Synthesis.com. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Çetinkaya, E., et al. (2006). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Turkish Journal of Chemistry, 30(2), 217-224. [Link]

  • Christmann, M., et al. (2014). Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications, 50(43), 5732-5734. [Link]

  • Falconer, R. A., et al. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 22(19), 3845-3849. [Link]

  • ResearchGate. (2009). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. [Link]

  • Academic Journals and Conferences. Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. [Link]

  • ResearchGate. The oxidation of substituted homoallylic alcohols by Methods A and B. [Link]

  • Jacobson, K. A., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 16(10), 2654-2658. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • SciSpace. Swern oxidation. [Link]

  • NROChemistry. Swern Oxidation: Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

Sources

Application Note: A Comparative Guide to the Esterification of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol is a valuable synthetic intermediate whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The conversion of its primary alcohol moiety into a diverse range of esters allows for the fine-tuning of molecular properties such as lipophilicity, bioavailability, and reactivity. However, the alcohol, while primary, is situated on a quaternary carbon atom within the pyran ring, presenting considerable steric hindrance. This structural feature renders classical esterification methods, such as the Fischer-Speier reaction, often inefficient due to slow reaction rates and the potential for side reactions.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective esterification strategies for this challenging substrate. We present and compare three robust protocols: the traditional Fischer-Speier Esterification, the mild Steglich Esterification, and the highly efficient Yamaguchi Esterification. Each section explains the underlying mechanism, provides a detailed step-by-step protocol, and discusses the rationale behind the procedural choices, empowering the researcher to select the optimal method based on substrate compatibility, desired yield, and available resources.

Analysis of the Substrate: Steric Considerations

The primary alcohol of this compound is sterically encumbered by the adjacent quaternary carbon and the substituted pyran ring. This conformation significantly impedes the approach of the carboxylic acid during traditional acid-catalyzed esterification. Therefore, methods that rely on the activation of the carboxylic acid to create a more potent electrophile are generally more successful.

Method 1: Fischer-Speier Esterification

Principle and Rationale

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[3] To drive the equilibrium towards the ester product, one of the reactants (usually the alcohol) is used in a large excess, or the water byproduct is continuously removed from the reaction mixture, often via a Dean-Stark apparatus.[4][5]

Causality: Due to the steric hindrance of this compound, this method is expected to be slow and may require prolonged heating.[4] Its primary advantage lies in its simplicity and the low cost of the reagents. It is best suited for simple, inexpensive carboxylic acids where a lower yield is acceptable.

Experimental Protocol: Synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methyl acetate

Materials:

  • This compound (1.0 eq)

  • Acetic Acid (can be used as solvent, >10 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • To a 100 mL round-bottom flask, add this compound (5.0 g, 29.0 mmol).

  • Add an excess of glacial acetic acid (30 mL).

  • Carefully add concentrated sulfuric acid (0.1 mL) dropwise to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully pour the reaction mixture into 100 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence) until the aqueous layer is basic, and finally with 50 mL of brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by vacuum distillation to yield the final product.

Visualization: Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Workup & Purification A Mix Alcohol & Carboxylic Acid (Excess) B Add Catalytic H₂SO₄ A->B C Reflux (8-12h) B->C D Quench with Water C->D Cool to RT E Extract with Ether D->E F Wash (NaHCO₃, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Vacuum Distillation G->H I Final Product H->I Pure Ester

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

Principle and Rationale

The Steglich esterification is a powerful and mild method for forming esters, particularly effective for sterically hindered alcohols and acid-sensitive substrates.[8][9][10] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. This forms a highly reactive O-acylisourea intermediate.[9] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form an even more reactive N-acylpyridinium salt.[9] This "active ester" is readily attacked by the alcohol, even a hindered one, to form the desired ester, regenerating the DMAP catalyst. The byproduct is a urea derivative (dicyclohexylurea, DCU, if using DCC), which is often insoluble in the reaction solvent and can be removed by filtration.

Causality: This method circumvents the need for harsh acidic conditions and high temperatures, making it ideal for complex molecules.[10] The use of DMAP as an acyl-transfer catalyst is critical for the successful esterification of sterically demanding alcohols.[9]

Experimental Protocol: Synthesis of (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methyl benzoate

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • EDC (1.5 eq) or DCC (1.2 eq)

  • DMAP (0.1-0.2 eq)

  • Dichloromethane (DCM) or Acetonitrile (anhydrous)[8]

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, N₂-purged round-bottom flask, dissolve this compound (1.0 g, 5.8 mmol), benzoic acid (0.78 g, 6.4 mmol), and DMAP (0.14 g, 1.16 mmol) in 30 mL of anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.68 g, 8.7 mmol) portion-wise to the stirred solution over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.[11] Monitor progress by TLC.

  • If using DCC, a white precipitate (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the urea byproduct. If using EDC, proceed directly to the next step.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ester.[12]

Visualization: Steglich Esterification Workflow

Steglich_Esterification cluster_reaction Reaction at RT cluster_workup Workup & Purification A Dissolve Alcohol, Acid, & DMAP in DCM B Add EDC at 0°C A->B C Stir for 24h B->C D Filter Urea (if DCC) C->D E Aqueous Wash (HCl, NaHCO₃, Brine) D->E F Dry (Na₂SO₄) & Concentrate E->F G Column Chromatography F->G H Final Product G->H Pure Ester

Caption: Workflow for Steglich Esterification.

Method 3: Yamaguchi Esterification

Principle and Rationale

The Yamaguchi esterification is renowned for its ability to synthesize highly functionalized and sterically congested esters with high yields.[13][14] The procedure involves two main steps. First, the carboxylic acid is reacted with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a base like triethylamine (Et₃N) to form a highly reactive mixed anhydride.[15] Second, the alcohol and a stoichiometric amount of DMAP are added. The DMAP regioselectively attacks the less hindered carbonyl of the mixed anhydride, forming the N-acylpyridinium active ester, which then rapidly reacts with the alcohol.[14][15]

Causality: This method is often superior for very hindered substrates where even the Steglich esterification may be slow.[13] The formation of the bulky mixed anhydride effectively activates the carboxylic acid while directing the subsequent nucleophilic attack to the desired position, minimizing side reactions.[15][16] The reaction proceeds under mild conditions and typically gives excellent yields.[13]

Experimental Protocol: Synthesis of (2,5-Diethyl-3,4-dihydro-2H-pyran-2-yl)methyl pivalate

Materials:

  • This compound (1.0 eq)

  • Pivalic Acid (a sterically hindered acid) (1.1 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • DMAP (1.2 eq)

  • Toluene or THF (anhydrous)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, N₂-purged flask, dissolve pivalic acid (0.65 g, 6.4 mmol) and triethylamine (0.97 mL, 7.0 mmol) in 20 mL of anhydrous toluene.

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 mL, 6.4 mmol) and stir the mixture at room temperature for 2 hours to form the mixed anhydride.

  • In a separate flask, dissolve this compound (1.0 g, 5.8 mmol) and DMAP (0.85 g, 7.0 mmol) in 10 mL of anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution via cannula.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Quench the reaction by adding 20 mL of saturated NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine all organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the highly hindered ester.

Visualization: Yamaguchi Esterification Workflow

Yamaguchi_Esterification cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Esterification A Mix Acid, Et₃N, & TCBC in Toluene B Stir at RT for 2h A->B C Add solution of Alcohol & DMAP B->C D Stir at RT for 12-18h C->D E Workup (Wash, Dry, Concentrate) D->E F Column Chromatography E->F G Final Product F->G

Caption: Workflow for Yamaguchi Esterification.

Comparative Analysis and Recommendations

The choice of esterification method for this compound depends critically on the nature of the carboxylic acid, the required purity and yield, and the sensitivity of the substrates to reaction conditions.

FeatureFischer-Speier EsterificationSteglich EsterificationYamaguchi Esterification
Conditions Harsh (Strong Acid, High Temp)Mild (Room Temperature)Mild (Room Temperature)
Key Reagents H₂SO₄ (catalytic)DCC or EDC, DMAP (catalytic)TCBC, Et₃N, DMAP (stoichiometric)
Substrate Scope Poor for hindered alcohols and acid-sensitive groups.[3][4]Excellent for hindered and acid-sensitive substrates.[8][10]Excellent for highly hindered substrates.[13][14]
Expected Yield Low to ModerateGood to ExcellentExcellent
Workup/Purification Simple extraction, but may require distillation.Filtration of urea (if DCC), chromatography needed.[11]Aqueous workup, chromatography usually required.
Primary Advantage Inexpensive and simple reagents.High efficiency under very mild conditions.Highest efficacy for sterically demanding couplings.[13]

Recommendations:

  • For simple, robust, and inexpensive acyl donors where yield is not the primary concern, Fischer-Speier Esterification can be attempted, but with the expectation of long reaction times.

  • For most applications, including those with moderately complex or sensitive carboxylic acids, the Steglich Esterification offers the best balance of mild conditions, high yield, and procedural convenience.[10]

  • When coupling with a particularly valuable or sterically demanding carboxylic acid (like pivalic acid), the Yamaguchi Esterification is the method of choice to ensure the highest possible yield.[13]

References

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

  • Geist, E., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58321. [Link]

  • J&K Scientific LLC. (2025). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (n.d.). Investigation of the Yamaguchi Esterification Mechanism. [Link]

  • Ahmed, M., et al. (2022). Two Novel Pyran Derivatives: Crystal Structures, Anti-Liver Cancer Activity, and Docking Study. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Dunn, P. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 7229-7236. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]

  • Al-Zaydi, K. M. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 6(3), 297-303. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. [Link]

  • Karpyak, N., et al. (2016). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2h-pyran-2-carboxylic acid via cannizzaro reaction. Chemistry & Chemical Technology, 10(3), 291-296. [Link]

  • Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Jayachandran, J., & Ramasamy, K. (2019). Novel Pyran Derivative Ornamented with free Amino and Nitrile Functionalities: Synthesis and Spectroscopic Characterization. ResearchGate. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. [Link]

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Current Chemistry Letters, 8(3), 111-120. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Academic Journals and Conferences. (n.d.). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Karpyak, N., et al. (2016). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. ResearchGate. [Link]

  • Ace Chemistry. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]

Sources

Application Notes and Protocols for the Quantification of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Pyran Derivative

2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol is an oxygenated heterocyclic compound with potential applications in the fragrance, flavor, and specialty chemical industries. As with any novel compound intended for commercial use, particularly in products with direct consumer contact, robust and reliable analytical methods for its quantification are paramount. These methods are essential for quality control of raw materials, monitoring of synthesis processes, stability testing of final formulations, and ensuring regulatory compliance.

This document provides a comprehensive guide to the analytical quantification of this compound, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles of analysis, present detailed, field-tested protocols for the primary and alternative analytical techniques, and offer expert insights into method validation and troubleshooting. The methodologies described herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness of the generated data.

Principles of Analysis: Method Selection Rationale

The molecular structure and physicochemical properties of this compound dictate the most appropriate analytical strategies. Key properties include a boiling point of 254.8°C at 760 mmHg and a flash point of 98.1°C[1]. This indicates sufficient volatility and thermal stability for analysis by Gas Chromatography (GC). Furthermore, as a standalone compound, its structure is amenable to ionization and fragmentation, making Mass Spectrometry (MS) an ideal detection method for unequivocal identification and sensitive quantification.

Therefore, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is recommended as the primary, most robust, and specific method for the quantification of this compound.

As an alternative, particularly in scenarios where GC-MS is unavailable or for orthogonal validation, High-Performance Liquid Chromatography (HPLC) can be employed. However, the pyran scaffold of the target analyte lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detection challenging for achieving high sensitivity[2]. Consequently, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is necessary.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. The chromatographic separation of the analyte from the sample matrix, followed by mass spectrometric detection, provides a high degree of confidence in both the qualitative identification and quantitative measurement.

Experimental Protocol: GC-MS Quantification

1. Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or ethyl acetate.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare a separate quality control (QC) sample from a different weighing of the reference standard at a mid-range concentration.

  • Sample Matrix Preparation (e.g., cosmetic lotion):

    • Accurately weigh 1 gram of the sample into a 15 mL centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic layer.

    • Carefully transfer the supernatant (organic layer) to a clean vial for GC-MS analysis. A filtration step using a 0.45 µm PTFE syringe filter may be necessary if the supernatant is not clear.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temp. 250°C
Injection Mode Split (10:1 ratio, can be optimized)
Carrier Gas Helium, constant flow at 1.2 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Oven Program Initial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions To be determined from the mass spectrum of the analyte. Likely fragments would involve loss of water, ethyl, and hydroxymethyl groups.

3. Data Analysis and Quantification:

  • Identification: The retention time and the mass spectrum of the analyte in the sample should match that of the reference standard.

  • Quantification: Generate a calibration curve by plotting the peak area of the target analyte against the concentration of the calibration standards. Apply a linear regression model to the calibration curve. The concentration of the analyte in the sample is determined by interpolating its peak area from the calibration curve.

Expert Insights and Troubleshooting for GC-MS
  • Causality of Parameter Choices:

    • The choice of a non-polar HP-5ms column is based on the principle of "like dissolves like," where the moderately polar analyte will have good interaction and separation on this phase.

    • The oven temperature program is designed to ensure the elution of the analyte as a sharp peak while allowing for the separation from other potential matrix components.

    • Electron Ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation.

  • Troubleshooting:

    • Peak Tailing: This may indicate active sites in the liner or column. Deactivated liners and columns are crucial. The primary alcohol group of the analyte can interact with silanol groups.

    • Matrix Interference: If co-eluting peaks are observed in Scan mode, transitioning to SIM mode will significantly enhance selectivity by monitoring only specific ions of the target analyte.

    • Low Recovery: The extraction efficiency from the sample matrix should be evaluated using spike and recovery experiments. If recovery is low, alternative extraction solvents or techniques like Solid-Phase Microextraction (SPME) could be explored for cleaner sample introduction.

Alternative Analytical Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For laboratories where GC-MS is not available, or for orthogonal confirmation of results, HPLC with a universal detector is a viable alternative. Given the lack of a UV chromophore, a Refractive Index Detector (RID) is a suitable choice. It's important to note that RID is sensitive to changes in mobile phase composition and temperature, necessitating a stable isocratic elution.

Experimental Protocol: HPLC-RID Quantification

1. Sample Preparation:

  • Standard and Sample Preparation: Prepare as described for the GC-MS method, but use the HPLC mobile phase as the diluent for the final injection solution. Ensure the final sample solution is free of particulates by filtering through a 0.45 µm filter.

2. HPLC-RID Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Refractive Index Detector (RID)
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Must be optimized.
Flow Rate 1.0 mL/min
Column Temp. 35°C (for stable baseline)
Injection Volume 20 µL
RID Temp. 35°C

3. Data Analysis and Quantification:

  • Follow the same principles of external standard calibration as outlined for the GC-MS method.

Expert Insights and Troubleshooting for HPLC-RID
  • Causality of Parameter Choices:

    • A C18 column is a good starting point for reversed-phase separation of this moderately polar molecule.

    • An isocratic mobile phase is mandatory for RID, as gradient elution would cause a constantly changing baseline.

    • Strict temperature control of both the column and the RID flow cell is critical for a stable baseline and reproducible results.

  • Troubleshooting:

    • Baseline Drift: This is a common issue with RID. Ensure the mobile phase is thoroughly degassed and that the system is well-equilibrated. Temperature fluctuations in the laboratory can also contribute to drift.

    • Poor Sensitivity: RID is inherently less sensitive than MS or UV detection. If higher sensitivity is required, derivatization of the alcohol group with a UV-active agent could be considered, though this adds complexity to the sample preparation.[2] Alternatively, an Evaporative Light Scattering Detector (ELSD) could be used, which may offer better sensitivity for non-volatile analytes.

Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed according to ICH Q2(R1) guidelines or equivalent standards:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank matrix.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike and recovery experiments at three concentration levels, with acceptance criteria of 80-120% recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should typically be < 15%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Typical Performance Data (Illustrative)
Validation ParameterGC-MSHPLC-RID
Linearity (r²) > 0.995> 0.990
LOD ~0.05 µg/mL~1 µg/mL
LOQ ~0.15 µg/mL~5 µg/mL
Accuracy (%) 90 - 110%85 - 115%
Precision (%RSD) < 10%< 15%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing start Sample Receipt weighing Weighing start->weighing extraction Solvent Extraction weighing->extraction centrifugation Centrifugation/ Filtration extraction->centrifugation final_sample Final Sample for Injection centrifugation->final_sample injection GC-MS or HPLC Injection final_sample->injection separation Chromatographic Separation injection->separation detection Detection (MS or RID) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification report Final Report quantification->report

Caption: General experimental workflow for the quantification of this compound.

Logical Relationship of Analytical Techniques

analytical_techniques cluster_primary Primary Method cluster_alternative Alternative/Confirmatory Method gcms GC-MS hplc_rid HPLC-RID hplc_elsd HPLC-ELSD analyte This compound properties Volatile & Thermally Stable No UV Chromophore analyte->properties properties->gcms High Specificity & Sensitivity properties->hplc_rid Universal Detection (Lower Sensitivity) properties->hplc_elsd Universal Detection

Caption: Rationale for the selection of primary and alternative analytical techniques.

References

  • Restek Corporation. A Technical Guide for Static Headspace-Gas Chromatography. Available at: [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • MACHEREY-NAGEL. (2022). Analysis of perfumes by gas chromatography. Available at: [Link]

Sources

Troubleshooting & Optimization

improving the yield of the Cannizzaro reaction for 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cannizzaro Reaction Optimization

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Cannizzaro reaction, specifically in the synthesis of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol. Here, we provide in-depth troubleshooting, field-proven insights, and optimized protocols to enhance your reaction yields and purity.

Understanding the Synthetic Challenge: The Cannizzaro Reaction

The Cannizzaro reaction is a fundamental transformation in organic chemistry, involving the base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to produce a primary alcohol and a carboxylic acid.[1][2] The starting material, 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, is an ideal substrate as it lacks α-hydrogens, preventing the common side reaction of aldol condensation.[3][4]

However, the core limitation of the standard Cannizzaro reaction is its inherent stoichiometry. Under ideal conditions, the reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid, capping the theoretical maximum yield of the desired alcohol at 50%.[1][4] Achieving yields close to this theoretical maximum and overcoming this limitation are the primary goals of this guide.

The reaction proceeds via a nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon, followed by a rate-determining hydride transfer to a second aldehyde molecule.[5][6]

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange A Aldehyde (R-CHO) Int1 Tetrahedral Intermediate A->Int1 + OH⁻ OH OH⁻ (from Base) Int1_node Tetrahedral Intermediate A2 Second Aldehyde (R-CHO) Products Carboxylate (R-COO⁻) + Alkoxide (R-CH₂O⁻) Int1_node->Products + R-CHO (Hydride Transfer) Alkoxide Alkoxide (R-CH₂O⁻) Final_Products Carboxylate (R-COO⁻) + Alcohol (R-CH₂OH) Alkoxide->Final_Products Protonation Solvent Solvent (e.g., H₂O)

Caption: General mechanism of the Cannizzaro reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My isolated yield of this compound is well below 50%. What are the most likely causes?

Answer: A yield significantly below the 50% theoretical maximum points to issues with reaction conditions or product workup. The most common culprits are:

  • Incomplete Reaction: The hydride transfer step is notoriously slow.[5] Insufficient reaction time or non-optimal temperature will result in unreacted starting material.

  • Suboptimal Base Concentration: The reaction is typically second order with respect to the aldehyde and first order in the base.[1][3] If the base concentration is too low, the reaction rate will be impractically slow. Conversely, extremely high base concentrations can sometimes promote side reactions, though this is less common for this substrate.

  • Poor Workup Technique: The alcohol product must be efficiently separated from the aqueous layer containing the carboxylate salt. Emulsion formation during extraction or insufficient extraction cycles can lead to significant product loss.

  • Impure Starting Material: The presence of impurities in the 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde can inhibit the reaction. Ensure the aldehyde is purified before use, for instance, by distillation.

Question 2: I'm observing a complex mixture of products instead of a clean conversion. What side reactions could be occurring?

Answer: While 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde cannot undergo aldol condensation, other side reactions can occur under strongly basic conditions:

  • Polymerization: Aldehydes can be susceptible to base-catalyzed polymerization, especially at elevated temperatures. This often presents as an intractable tar or resinous material in the reaction flask.

  • Cleavage of the Pyran Ring: Although less common, harsh conditions (very high temperatures or prolonged reaction times with excess base) could potentially lead to the degradation of the heterocyclic ring structure.

To mitigate these, use the minimum effective temperature and reaction time determined through optimization studies.

Question 3: How can I systematically optimize the reaction conditions for better yield?

Answer: Optimization should be approached by methodically adjusting key parameters. We recommend optimizing one parameter at a time.

ParameterRange/ConditionRationale & Expert Insight
Base Concentration 40-60% aq. NaOH or KOHA high concentration of a strong base is essential to drive the reaction.[3] Start with 50% NaOH and adjust if the reaction is too slow or if degradation is observed.
Temperature Room Temp. to 100°CThe reaction is often performed at room temperature but may require gentle heating to proceed at a reasonable rate.[7] Microwave irradiation has been shown to significantly accelerate the reaction, allowing for shorter times and potentially higher yields.[8][9]
Reaction Time 12 - 24 hoursDue to the slow hydride transfer, overnight stirring is common.[10] Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion.
Solvent Ethanol, Water, or Solvent-FreeThe reaction is typically run in a polar protic solvent like ethanol or even just the concentrated aqueous base.[7] Solvent-free conditions, where the aldehyde is mixed directly with solid KOH, can also be effective and may enhance the reaction rate.[11]

Question 4: Is it possible to achieve a yield of the alcohol greater than 50%?

Answer: Yes, this is the most effective way to improve the yield of the desired alcohol. The strategy is to perform a Crossed Cannizzaro reaction .[4]

In this variation, a second, inexpensive, and highly reactive aldehyde, typically formaldehyde, is added to the reaction mixture.[12] Formaldehyde is more electrophilic and reacts preferentially with the hydroxide ion. It then acts as the hydride donor (the reducing agent), becoming oxidized to formic acid (formate salt).[13] This "sacrifices" the formaldehyde and drives the reduction of your more valuable 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde to the desired alcohol, theoretically allowing for yields approaching 100%.[4]

Crossed_Cannizzaro cluster_products Products valuable_aldehyde Valuable Aldehyde (2,5-Diethyl-...) base Strong Base (NaOH) valuable_aldehyde->base formaldehyde Sacrificial Aldehyde (Formaldehyde) formaldehyde->base desired_alcohol Desired Alcohol (>50% Yield) (2,5-Diethyl-...-methanol) base->desired_alcohol formate Oxidized Sacrificial (Sodium Formate) base->formate

Caption: Principle of the Crossed Cannizzaro reaction.

Frequently Asked Questions (FAQs)

  • Q: What is the primary limitation of the standard Cannizzaro reaction?

    • A: The main limitation is that it is a disproportionation reaction, meaning one molecule of aldehyde is oxidized for every one that is reduced. This intrinsically limits the maximum possible yield of either the alcohol or the carboxylic acid to 50%.[1]

  • Q: Can I use milder bases like sodium carbonate?

    • A: No, the Cannizzaro reaction requires a strong base, such as NaOH or KOH, to initiate the nucleophilic attack on the carbonyl carbon.[3] Weaker bases are generally ineffective.

  • Q: Are there modern, milder alternatives to the classical high-base conditions?

    • A: Yes, research has shown that the reaction can be facilitated under milder, room-temperature conditions using a combination of a Lewis acid like magnesium bromide ethyl etherate (MgBr₂·OEt₂) and a tertiary amine base like triethylamine (TEA).[14][15] This avoids the use of harsh aqueous bases.

  • Q: How critical is the workup procedure for maximizing yield?

    • A: It is extremely critical. The alcohol product is neutral, while the carboxylic acid is converted to its water-soluble carboxylate salt in the basic medium. A thorough extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is necessary to recover the alcohol.[16] Subsequently, the aqueous layer can be acidified to precipitate and recover the carboxylic acid byproduct, if desired.

Optimized Experimental Protocols

Protocol 1: Standard Cannizzaro Synthesis of this compound

This protocol aims for a yield approaching the 50% theoretical maximum.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 eq).

  • Reagent Addition: While stirring, add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) (approx. 2.0-3.0 eq). The mixture may become thick.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 24 hours. Monitor the disappearance of the starting aldehyde by TLC (using a 4:1 Hexane:Ethyl Acetate eluent). Gentle heating (40-50°C) can be applied if the reaction is slow.

  • Workup: a. Cool the reaction mixture in an ice bath and dilute with an equal volume of cold deionized water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL for a 10g scale reaction). The desired alcohol will be in the organic layer. c. Combine the organic extracts and wash with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: High-Yield Crossed Cannizzaro Synthesis

This optimized protocol utilizes formaldehyde to maximize the yield of the target alcohol.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add 2,5-Diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde (1.0 eq).

  • Reagent Addition: Add a 50% (w/v) aqueous solution of NaOH (2.0-3.0 eq), followed by the slow, dropwise addition of aqueous formaldehyde (37% solution, 1.5-2.0 eq). An exothermic reaction may occur. Maintain the temperature below 20°C during addition.

  • Reaction: After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1. The expected yield of the desired alcohol should be significantly higher (>80%).

Troubleshooting_Workflow cluster_conditions Condition Optimization cluster_yield_boost Yield Enhancement Strategy start Low Yield (<50%) of Desired Alcohol check_sm Check Purity of Starting Aldehyde start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup/ Purification start->check_workup inc_time Increase Reaction Time? check_conditions->inc_time inc_temp Increase Temperature? check_conditions->inc_temp inc_base Increase Base Conc.? check_conditions->inc_base crossed Implement Crossed Cannizzaro (Use Formaldehyde) inc_base->crossed If yield still ≤50% end Achieve High Yield (>80%) crossed->end

Caption: Troubleshooting workflow for low yield optimization.

References

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Chemistry Steps. Retrieved from [Link]

  • All About Chemistry. (2021, September 1). Cannizzaro Reaction [Video]. YouTube. Retrieved from [Link]

  • Allen Institute. (n.d.). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Allen Institute. Retrieved from [Link]

  • University of Babylon. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Cannizzaro reaction. Wikipedia. Retrieved from [Link]

  • Chem Zipper. (2019, November 10). CANNIZZARO REACTION: DISPROPORTIONATION. Chem Zipper. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Retrieved from [Link]

  • BYJU'S. (n.d.). Cannizzaro Reaction Mechanism. BYJU'S. Retrieved from [Link]

  • Karpyak, N., et al. (2009). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2h-pyran-2-carboxylic acid via Cannizzaro reaction. Chemistry & Chemical Technology, 3(2), 91-95. Retrieved from [Link]

  • ResearchGate. (2010). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. Retrieved from [Link]

  • Quora. (2017, May 13). Does the Cannizzaro reaction take place in a strong basic medium? Quora. Retrieved from [Link]

  • ResearchGate. (2019, September 12). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Cannizzaro Reaction Mechanism. Sathee NEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Cannizzaro Reaction. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Academic Journals and Conferences. (n.d.). Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. Retrieved from [Link]

  • ResearchGate. (2002, May). Observations on a possible mechanism of the cannizzaro reaction with formaldehyde. Retrieved from [Link]

  • Professor Dave Explains. (2021, September 23). Cannizzaro Reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimisation of condition of Cannizzaro reaction assisted MW irradiation for aldehyde 1i. Retrieved from [Link]

  • Mojtahedi, M. M., et al. (2007). Room-Temperature Cannizzaro Reaction under Mild Conditions Facilitated by Magnesium Bromide Ethyl Etherate and Triethylamine. Organic Letters, 9(14), 2791–2793. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]

  • National Institutes of Health. (2024, June 19). Synthetic applications of the Cannizzaro reaction. PubMed Central. Retrieved from [Link]

  • JoVE. (2023, April 30). Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. Journal of Visualized Experiments. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol. PrepChem.com. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Cannizzaro Reaction: Examples, Mechanism, and Application. Chemistry Learner. Retrieved from [Link]

  • Chem-Station. (2014, October 13). Cannizzaro Reaction. Chem-Station Int. Ed. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to achieve high purity. We will address common challenges, provide detailed troubleshooting, and outline validated protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound and what byproducts should I expect?

The target compound is often synthesized via a hetero-Diels-Alder (HDA) reaction, a powerful method for forming six-membered heterocyclic rings.[1][2][3] A common pathway involves the reaction of an α,β-unsaturated aldehyde with a vinyl ether, followed by reduction. An alternative route involves a Cannizzaro reaction with 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, which simultaneously yields the target alcohol and the corresponding carboxylic acid salt.[4][5][6]

Common Byproducts Include:

  • Unreacted Starting Materials: Such as the initial aldehyde or its precursors.

  • 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid: A significant byproduct if a Cannizzaro-type reaction pathway is involved.[4][6]

  • Polymeric Materials: Aldehydes, especially under thermal or catalytic conditions, can polymerize.

  • Solvent Residues: Residual solvents from the reaction and initial workup.

  • Isomeric Impurities: Depending on the stereoselectivity of the HDA reaction, other diastereomers may form.[7]

Q2: What is the best initial purification strategy for a crude reaction mixture?

For most crude reaction mixtures containing high-boiling point liquids like this compound, vacuum distillation is the preferred initial purification method.[8][9][10] This technique is ideal for compounds that have high boiling points (generally >150 °C at atmospheric pressure) or are susceptible to thermal decomposition at atmospheric pressure.[8][11]

If the crude mixture contains significant amounts of non-volatile impurities (like polymers or salts), a simple aqueous workup followed by extraction into an organic solvent should precede distillation. If acidic byproducts such as the corresponding carboxylic acid are present, a wash with a mild base (e.g., saturated sodium bicarbonate solution) during the workup is recommended.

Q3: My compound has a high boiling point. How do I effectively purify it via distillation?

Given that similar dihydropyran methanol derivatives have boiling points around 92-93 °C at 25 mmHg, vacuum distillation is essential.

Key Considerations for Vacuum Distillation:

  • Pressure Control: Reducing the pressure significantly lowers the boiling point, preventing decomposition.[9][10] Aim for a pressure that brings the boiling point into the 45-180 °C range for optimal separation.[8]

  • Fractionating Column: If the boiling points of your target compound and impurities are close (less than 25-30 °C difference), a fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings) is necessary to achieve good separation.[12][13]

  • Heating: Use an oil bath for uniform heating, set approximately 20-30 °C higher than the expected boiling point of your compound at the working pressure.[8]

  • Monitoring: Collect fractions based on stable temperature readings at the still head. Analyze small aliquots of each fraction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.

Q4: When should I use column chromatography instead of distillation?

Column chromatography is recommended under the following circumstances:

  • Close-Boiling Impurities: When impurities have boiling points very close to the product, making distillation inefficient.[14]

  • Non-Volatile Impurities: To separate the target compound from polymeric or other non-volatile materials that cannot be removed by simple extraction.

  • High-Purity Requirements: When extremely high purity (>99.5%) is required for applications like pharmaceutical development or detailed kinetic studies.

  • Small Scale: For purifying small quantities of material where distillation losses would be significant.[14]

Chromatography separates compounds based on differences in polarity rather than boiling point.[15]

Troubleshooting Guide

Problem 1: My distilled product is still impure, as confirmed by GC-MS analysis.
  • Cause A: Inefficient Distillation. The boiling points of the product and a key impurity may be too close for the current setup.

    • Solution: Re-distill the material using a more efficient fractionating column with a higher number of theoretical plates.[13] Alternatively, decrease the distillation rate to allow for better equilibrium between vapor and liquid phases in the column.

  • Cause B: Azeotrope Formation. The impurity may form a constant boiling point mixture (azeotrope) with your product.

    • Solution: Purification will require a different technique. Flash column chromatography is the most effective next step.[15][16]

Problem 2: I am having trouble separating the target alcohol from the corresponding carboxylic acid byproduct.
  • Cause: The carboxylic acid is a polar, high-boiling point compound that can be difficult to separate from the alcohol by distillation alone.

    • Solution 1 (Liquid-Liquid Extraction): Before distillation, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer several times with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). This will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer. The target alcohol will remain in the organic layer.

    • Solution 2 (Column Chromatography): If extraction is insufficient, column chromatography is highly effective. The more polar carboxylic acid will adsorb more strongly to the silica gel stationary phase, allowing the less polar alcohol to elute first.[16]

Problem 3: My compound co-elutes with an impurity during column chromatography.
  • Cause: The solvent system (mobile phase) does not provide sufficient resolution between the two compounds on the stationary phase.

    • Solution: The polarity of the solvent system needs to be optimized. Use TLC to test various solvent mixtures.

      • Decrease Polarity: If both compounds are moving too quickly (high Rf values), decrease the polarity of the mobile phase. For example, change from a 1:1 Hexane:Ethyl Acetate mixture to 3:1 or 5:1.

      • Increase Polarity: If the compounds are not moving off the baseline (low Rf values), increase the solvent polarity.

      • Try Different Solvents: Sometimes a complete change of solvent system is needed. For example, substituting ethyl acetate with dichloromethane or a small percentage of methanol can alter the selectivity of the separation. The goal is to achieve a difference in Rf values (ΔRf) of at least 0.2 for good separation on a column.

Data & Protocols

Table 1: Physical Properties of Target Compound and Potential Byproducts
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compoundC₁₀H₁₈O₂170.25High (Requires vacuum for distillation)Polar
2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehydeC₁₀H₁₆O₂168.23Lower than the corresponding alcoholModerate
Sodium 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylateC₁₀H₁₅NaO₃206.21Non-volatile solid[6]Ionic
Protocol 1: Purification by Vacuum Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated Vigreux column for moderately difficult separations. Ensure all glass joints are properly sealed with vacuum grease.

  • Crude Material: Place the crude oil in the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump, ensuring the system is sealed.

  • Heating: Begin heating the distillation flask using an oil bath.

  • Fraction Collection: Discard the initial low-boiling fraction (forerun), which typically contains residual solvents. Collect the main product fraction when the temperature at the thermometer head stabilizes. Monitor the temperature closely; a sharp drop indicates the product has finished distilling.

  • Analysis: Analyze the collected fractions using GC-MS or NMR to confirm purity. Combine fractions of acceptable purity.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of approximately 0.35 for the target compound.[16]

  • Column Packing: Pack a glass column with silica gel using the selected solvent system (as a slurry). Ensure the packing is uniform and free of air bubbles.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and carefully load it onto the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Visual Workflow

Purification Decision Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Purification Strategy for this compound start Crude Reaction Mixture workup Aqueous Workup (Base wash if acidic byproducts present) start->workup distill_decision Are impurities volatile? workup->distill_decision distill Vacuum Fractional Distillation distill_decision->distill Yes chromatography Flash Column Chromatography distill_decision->chromatography No (e.g., polymers) check_purity1 Check Purity (GC-MS/NMR) distill->check_purity1 check_purity1->chromatography Purity Not OK (Close B.P. / Azeotrope) pure_product Pure Product (>98%) check_purity1->pure_product Purity OK check_purity2 Check Purity (GC-MS/NMR) chromatography->check_purity2 check_purity2->pure_product Purity OK end End check_purity2->end Re-evaluate pure_product->end

Caption: Decision tree for selecting the appropriate purification method.

References

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available from: [Link]

  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds. Available from: [Link]

  • askIITians. Purification of organic compounds. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Padrón, J. M., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Mass Spectrometry, 42(5), 627-634. Available from: [Link]

  • Bunnelle, W. H., Loeppky, R. N., & Glaser, R. E. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available from: [Link]

  • Chemistry For Everyone. (2025). How Is Ethanol Purified By Distillation? YouTube. Available from: [Link]

  • Maratek. (2023). Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. Available from: [Link]

  • Varsity Tutors. How to Purify Compounds - Organic Chemistry. Available from: [Link]

  • Study.com. (2021). Why would a fractionating column be more efficient than a simple column at separating compounds that have boiling points that are less than 50 degrees Celsius apart?. Available from: [Link]

  • Wikipedia. Diels–Alder reaction. Available from: [Link]

  • Academic Journals and Conferences. Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. Available from: [Link]

  • ResearchGate. Joint obtaining of this compound and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via Cannizzaro reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol. Available from: [Link]

  • University of Calgary. Column chromatography. Available from: [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Available from: [Link]

  • Lin, S. N., & Lee, M. R. (2001). Chemical derivatization for the analysis of drugs by GC-MS--A conceptual review. Journal of food and drug analysis, 9(4), 1. Available from: [Link]

  • SciSpace. Joint obtaining of 2,5-diethyl-3,4-dihydro-2h-pyran-2- methanol and sodium salt of. Available from: [Link]

  • Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available from: [Link]

  • Google Patents. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Organic Chemistry Portal. Diels-Alder Reaction. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Available from: [Link]

  • Organic & Biomolecular Chemistry. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Available from: [Link]

  • ResearchGate. GC/MS chromatogram of derivatized methanol in blood sample (A), mass.... Available from: [Link]

  • ResearchGate. Recent applications of hetero Diels-Alder reaction in total synthesis of natural products. Available from: [Link]

Sources

optimization of reaction conditions for dihydropyran synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dihydropyran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of dihydropyran synthesis, with a focus on temperature and catalyst selection. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to enhance your experimental success.

Section 1: Catalyst Selection and Optimization

The choice of catalyst is a critical parameter in dihydropyran synthesis, influencing reaction rate, yield, and stereoselectivity. This section addresses common questions and issues related to catalyst selection and optimization.

Q1: I am starting a new dihydropyran synthesis. What type of catalyst should I consider first?

A1: The optimal catalyst depends on the specific reaction type and substrates. For the common hetero-Diels-Alder (HDA) reaction, both Lewis acids and organocatalysts are excellent starting points.[1][2]

  • Lewis Acids: Catalysts like copper(II) complexes with bis(oxazoline) ligands are highly effective for asymmetric HDA reactions, offering high diastereo- and enantioselectivity.[3] Zirconium chloride immobilized on Arabic gum (ZrCl₄@Arabic Gum) is a recyclable heterogeneous Lewis acid catalyst that can be used in solvent-free conditions.[4]

  • Organocatalysts: N-Heterocyclic carbenes (NHCs) are versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones through [4+2] and [3+3] cycloadditions.[5][6] Diphenylprolinol silyl ether is another effective organocatalyst.[7]

  • Brønsted Acids: Simple arenesulfonic acids can be used for the synthesis of dihydropyran from tetrahydrofurfuryl alcohol.[8]

To begin, a screening of a small panel of catalysts from these classes is recommended to identify the most promising candidate for your specific transformation.

Q2: My reaction is suffering from low yield. How can I troubleshoot my catalyst's performance?

A2: Low yield can stem from several catalyst-related issues. Here’s a systematic approach to troubleshooting:

  • Catalyst Loading: Ensure the optimal catalyst loading is used. For some highly efficient catalysts like bis(oxazoline) copper(II) complexes, loadings as low as 0.2 mol% can be effective.[3] In other cases, a higher loading (e.g., 4 mg for Ta-MOF nanostructures) might be necessary.[9][10] Systematically vary the catalyst loading to find the sweet spot.

  • Catalyst Activity: The catalyst may be inactive or have low turnover.

    • Moisture and Air Sensitivity: Many Lewis acids are sensitive to moisture and air. Ensure anhydrous and inert reaction conditions if necessary.[11]

    • Catalyst Decomposition: The catalyst might be degrading under the reaction conditions. Consider a more robust catalyst or milder reaction conditions.

  • Substrate Compatibility: The chosen catalyst may not be suitable for your specific substrates. For instance, some catalysts may be inhibited by certain functional groups on the reactants.

Q3: I am observing the formation of significant byproducts. Can the catalyst be the cause?

A3: Yes, the catalyst plays a crucial role in controlling selectivity. Byproduct formation often indicates a lack of selectivity.

  • Side Reactions: The catalyst might be promoting undesired side reactions. For example, in some NHC-catalyzed reactions, the choice of catalyst and additives is crucial to prevent the formation of competing products like γ-lactones.[5]

  • Stereoselectivity: If you are aiming for a specific stereoisomer, an achiral catalyst will likely produce a mixture of diastereomers or a racemic mixture. Chiral catalysts, such as bis(oxazoline) copper(II) complexes, are designed to provide high stereoselectivity.[3][7]

Consider screening different catalysts or modifying the ligand on a metal-based catalyst to improve selectivity.

Catalyst Selection Workflow

Caption: A decision workflow for catalyst selection in dihydropyran synthesis.

Section 2: Temperature Optimization

Temperature is a critical parameter that significantly impacts reaction kinetics, yield, and selectivity. This section provides guidance on optimizing the reaction temperature.

Q1: What is a good starting temperature for my dihydropyran synthesis?

A1: The optimal temperature can vary widely depending on the reaction.

  • For highly reactive systems, such as some enantioselective HDA reactions catalyzed by bis(oxazoline) copper(II) complexes, temperatures as low as -78 °C may be required to achieve high enantioselectivity.[7]

  • Many reactions proceed efficiently at room temperature, which is often a good starting point for optimization. For instance, the synthesis of 1,4-dihydropyran derivatives using Ta-MOF nanostructures is optimal at room temperature.[9][10]

  • Some reactions require elevated temperatures. For example, the synthesis of dihydropyran from tetrahydrofurfuryl alcohol over alumina is typically carried out at 300–400 °C.[12] The synthesis of dihydropyran derivatives using a ZrCl₄@Arabic Gum catalyst is performed at 50 °C.[4]

It is advisable to start at room temperature and then adjust based on the initial results.

Q2: My reaction is very slow. Should I just increase the temperature?

A2: While increasing the temperature generally increases the reaction rate, it can also lead to undesirable outcomes.

  • Decreased Selectivity: Higher temperatures can lead to a loss of stereoselectivity (both diastereoselectivity and enantioselectivity). For some reactions, it has been observed that diastereoselectivity improves at temperatures below 0 °C, although this may come at the cost of a lower yield.[5]

  • Byproduct Formation: Elevated temperatures can promote side reactions, such as polymerization or decomposition of starting materials or products. In some cases, a compromise is necessary, for instance, starting the reaction at 0 °C and allowing it to slowly warm to room temperature.[5]

  • Catalyst Decomposition: The catalyst may not be stable at higher temperatures.

Before increasing the temperature, consider other options such as increasing the catalyst loading or changing the solvent. If you do increase the temperature, do so in a controlled manner and carefully monitor the reaction for byproduct formation.

Q3: I am getting a mixture of isomers. Can temperature help improve the stereoselectivity?

A3: Yes, temperature is a powerful tool for controlling stereoselectivity. In many asymmetric reactions, lower temperatures lead to higher enantiomeric excess (ee) or diastereomeric ratio (dr). This is because the energy difference between the transition states leading to the different stereoisomers becomes more significant relative to the thermal energy at lower temperatures. It has been shown that for certain HDA reactions, selectivities can exceed 90% even at room temperature, but cooling can further enhance this.[3]

Temperature Optimization Summary

Reaction TypeTypical Temperature RangeKey Considerations
Asymmetric Hetero-Diels-Alder-78 °C to Room TemperatureLower temperatures generally improve enantioselectivity.[7]
Multicomponent ReactionsRoom Temperature to 50 °COften proceed well at ambient temperatures.[4][9][10]
Dehydration of THFA300 °C to 400 °CHigh temperatures are required for this gas-phase reaction.[12]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are some common impurities I should look out for?

A1: Common impurities include unreacted starting materials, byproducts from side reactions, and catalyst residues. For example, in the synthesis of Dihydro-2H-pyran-3(4H)-one, incomplete hydrolysis can leave the starting material, 3,3-dimethoxytetrahydropyran, which can be difficult to separate from the product.[11] In reactions involving aldehydes, polymerization of the aldehyde can be a competing side reaction.

Q2: How can I improve the recyclability of my catalyst?

A2: Heterogeneous catalysts, such as metal-organic frameworks (MOFs) like Ta-MOF and supported catalysts like ZrCl₄@Arabic Gum, are designed for easy separation and recycling.[4][9][10] After the reaction, these catalysts can typically be recovered by filtration, washed, and reused. The efficiency of recycling can be affected by catalyst leaching or deactivation, which should be monitored over several cycles.

Q3: Are there any specific safety precautions I should take during dihydropyran synthesis?

A3: Standard laboratory safety practices should always be followed. Some specific considerations include:

  • Reagent Toxicity: Some reagents, such as malononitrile, are toxic and should be handled with care in a well-ventilated fume hood.

  • Pyrophoric Reagents: If using pyrophoric reagents like certain metal alkyls, ensure proper handling techniques under an inert atmosphere.

  • Exothermic Reactions: Some reactions can be exothermic. Monitor the reaction temperature and use appropriate cooling if necessary.

Experimental Protocol: General Procedure for Catalyst Screening in Dihydropyran Synthesis

  • Reaction Setup: In a series of oven-dried reaction vials, add the dienophile (1.0 equiv) and the diene (1.2 equiv).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., CH₂Cl₂, THF) to each vial to achieve the desired concentration.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol% of a Lewis acid, 10 mol% of an organocatalyst).

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature) and monitor their progress by TLC or GC/MS.

  • Work-up and Analysis: Once the reactions are complete, quench them appropriately. Isolate the crude product and analyze the yield and diastereoselectivity/enantioselectivity by NMR and chiral HPLC, respectively.

This protocol allows for the rapid identification of the most effective catalyst for your specific dihydropyran synthesis.

References

  • Dihydropyran is synthesized by treating tetrahydrofurfuryl alcohol with an arenesulfonic acid, ArSO3H. Propose a mechanism for this conversion. - Homework.Study.com. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. Available at: [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers. Available at: [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC - NIH. Available at: [Link]

  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - NIH. Available at: [Link]

  • 2,3-dihydropyran - Organic Syntheses Procedure. Available at: [Link]

  • Dihydropyran Formation by a Two Step Process - Digital Commons @ Butler University. Available at: [Link]

  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 3,4-Dihydropyran-2-one synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 5,6-dihydropyran-2-ones - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - MDPI. Available at: [Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Hetero-Diels-Alder Reactions - ResearchGate. Available at: [Link]

  • Catalytic Diastereoselective Hetero-Diels-Alder Reaction of α-Haloacroleins with Alkenes: Construction of 3,4-Dihydropyran - PubMed. Available at: [Link]

  • 3,4-Dihydropyran - Wikipedia. Available at: [Link]

  • A process for preparing dihydropyran and its use as protective agent - Google Patents.

Sources

dealing with racemization in chiral pyran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Pyran Synthesis

Welcome to the technical support center for chiral pyran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to stereochemical integrity during the synthesis of chiral pyran rings. As a core structural motif in numerous natural products and pharmaceuticals, maintaining enantiopurity is paramount. This guide provides in-depth, field-proven insights and actionable protocols to help you diagnose and solve issues of racemization in your synthetic workflows.

Section 1: Understanding the Challenge: Racemization in Pyran Synthesis

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. However, the creation and maintenance of stereocenters on this flexible six-membered ring can be a significant challenge. Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture containing more than one of the enantiomers, can occur at various stages of a synthetic sequence, compromising the biological activity and regulatory viability of the final compound.

The primary causes of racemization in chiral pyran synthesis often involve the formation of transient, achiral intermediates or transition states. Key culprits include:

  • Oxocarbenium Ions: These planar, sp²-hybridized intermediates are common in glycosylation reactions and other reactions involving activation of a hydroxyl group at the anomeric center (C1). Nucleophilic attack can occur from either face with equal probability, leading to a racemic or diastereomeric mixture.

  • Enolates and Enols: Base-mediated epimerization adjacent to a carbonyl group within the pyran ring or in a side chain can lead to loss of stereochemical information.

  • Ring-Opening/Ring-Closing Equilibria: Acidic or basic conditions can sometimes promote a reversible ring-opening to an achiral or rapidly racemizing acyclic intermediate, which upon re-cyclization can yield a mixture of stereoisomers.

This guide will address these core issues through a series of frequently asked questions and troubleshooting protocols.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

FAQ 1: My hetero-Diels-Alder reaction for pyran synthesis is showing low enantiomeric excess (ee). What are the likely causes and solutions?

Answer: The catalytic asymmetric hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing chiral pyrans. Low ee is a common issue and typically points to problems with the catalyst system, reaction conditions, or the substrates themselves.

Causality Analysis:

  • Catalyst Inactivation/Decomposition: Chiral Lewis acid catalysts (e.g., those based on Cr(III), Cu(II), or organocatalysts like prolines) are sensitive to impurities. Water, amines, or other coordinating species in your solvents or reagents can deactivate the catalyst.

  • Suboptimal Temperature: While lower temperatures generally favor higher enantioselectivity, a temperature that is too low can drastically reduce the reaction rate, potentially allowing for uncatalyzed, non-selective background reactions to become significant over long reaction times.

  • Incorrect Catalyst Loading: Insufficient catalyst may lead to a dominant background reaction, while excessive catalyst can sometimes lead to the formation of less selective dimeric or aggregated catalytic species.

  • Substrate Issues: The electronic properties of your diene or dienophile can influence the geometry of the transition state. A poorly matched substrate-catalyst pairing may not achieve the rigid, organized transition state required for high stereoselectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low ee in hetero-Diels-Alder reactions.

Protocol: Rigorous Solvent and Reagent Preparation

  • Solvent Drying: Reflux dichloromethane (DCM) over CaH₂ for at least 4 hours under an inert atmosphere (N₂ or Ar). Distill directly into a flame-dried flask containing activated 4 Å molecular sieves.

  • Aldehyde Purification: If your dienophile is an aldehyde, it may contain acidic impurities (carboxylic acids) from air oxidation. Filter a solution of the aldehyde in ether through a short plug of silica gel immediately before use.

  • Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge thoroughly with an inert gas. Maintain a positive pressure of inert gas throughout the setup and reaction.

FAQ 2: I'm observing epimerization at the C2 position during a deprotection step. How can I prevent this?

Answer: Epimerization at C2, adjacent to an activating group like a carbonyl or a group that can stabilize a positive charge, is a classic problem, often occurring under acidic or basic conditions.

Causality Analysis:

  • Acid-Catalyzed Epimerization: If you are removing an acid-labile protecting group (e.g., a silyl ether or an acetal) from a hydroxyl group at C3, and you have a C2 ester, the acidic conditions can promote enolization towards C2, leading to protonation/deprotonation at the stereocenter and thus epimerization.

  • Base-Catalyzed Epimerization: When using basic conditions (e.g., saponification of a C2 ester with NaOH or LiOH), the proton at C2 becomes acidic and can be abstracted to form an enolate. This planar intermediate will reprotonate from either face, causing racemization at that center.

Preventative Strategies:

ConditionProblem MechanismRecommended SolutionExample Reagents
Acidic Enolization of C2-esterUse milder, buffered, or enzymatic methods.Pyridinium p-toluenesulfonate (PPTS) in DCM/MeOH; HF-Pyridine; Lipase for ester cleavage.
Basic Enolate formation at C2Use non-nucleophilic, sterically hindered bases at low temperatures or enzymatic hydrolysis.Lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C for other transformations; Porcine Liver Esterase (PLE) for ester hydrolysis.
Reductive Over-reduction/epimerizationEmploy chemoselective reducing agents that operate under neutral conditions.Diisobutylaluminium hydride (DIBAL-H) at -78°C for ester to aldehyde reduction.

Protocol: Mild Saponification of a C2-Ester

  • Setup: Dissolve the pyran substrate (1 equiv.) in a mixture of THF and water (e.g., 3:1 v/v) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add solid lithium hydroxide (LiOH·H₂O, ~1.5 equiv.) in a single portion. Rationale: Using LiOH at 0°C often provides a good balance between reaction rate and suppression of epimerization compared to NaOH or KOH at room temperature.

  • Monitoring: Stir vigorously and monitor the reaction closely by TLC (e.g., every 15-20 minutes). The goal is to stop the reaction as soon as the starting material is consumed.

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Do not use strong acids.

  • Workup: Extract the product with an organic solvent like ethyl acetate, and wash the organic layer with brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 3: My glycosylation reaction is producing an anomeric mixture (α/β) instead of the single desired stereoisomer. What's going wrong?

Answer: The formation of anomeric mixtures is a hallmark of reactions proceeding through an oxocarbenium ion intermediate. The stereochemical outcome is determined by the nature of the glycosyl donor, the promoter (activator), the solvent, and the presence or absence of a participating group at C2.

Mechanistic Considerations & Control Strategies:

Caption: Control of anomeric stereochemistry in glycosylation.

Troubleshooting Steps:

  • Leverage Neighboring Group Participation: If you desire a 1,2-trans product (e.g., a β-glucoside), ensure you have a participating group at C2 (e.g., acetate, benzoate). This group will form a cyclic acyl-oxonium ion intermediate that blocks the α-face, forcing the incoming nucleophile (alcohol) to attack from the β-face.

  • Control with Solvents: For 1,2-cis products (when a non-participating group is at C2), solvent choice is critical.

    • Ethereal Solvents (Et₂O, THF): These solvents can coordinate to the anomeric cation and favor the formation of the α-anomer (the anomeric effect).

    • Nitriles (CH₃CN, EtCN): These are "participating solvents." They can attack the oxocarbenium ion from the α-face to form a nitrilium ion intermediate. Subsequent displacement by the alcohol nucleophile occurs from the β-face in an Sₙ2-like fashion, yielding the β-anomer.

  • Optimize the Promoter/Activator: The choice of activator (e.g., TMSOTf, NIS/TfOH) and its stoichiometry can influence the reaction rate and the lifetime of the oxocarbenium ion, thereby affecting selectivity.

Section 3: Proactive Measures & Best Practices

To avoid racemization from the outset, consider these design principles in your synthetic planning:

  • Protecting Group Strategy: Choose protecting groups that can be removed under mild, neutral conditions (e.g., hydrogenolysis for a benzyl ether, TBAF for a silyl ether) to avoid harsh acidic or basic treatments.

  • Stereospecific Reactions: Whenever possible, employ reactions that are inherently stereospecific or stereoselective, such as the hetero-Diels-Alder reaction, Sharpless asymmetric epoxidation followed by ring-opening, or substrate-controlled reductions.

  • In-process Controls (IPCs): Regularly check the enantiomeric or diastereomeric purity of your intermediates using chiral HPLC or SFC. This allows you to catch any loss of stereochemical integrity early, rather than at the final step.

References

  • Title: Asymmetric Hetero-Diels-Alder Reactions Source: Chemical Reviews URL: [Link]

  • Title: Controlling Stereochemistry in the Synthesis of 2,6-Disubstituted Dihydropyrans Using the Hetero-Diels–Alder Reaction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Anomeric Effect and Associated Stereoelectronic Effects Source: American Chemical Society URL: [Link]

  • Title: Modern Carbonyl Olefination Source: Wiley Online Library URL: [Link]

  • Title: Stereocontrolled Glycosylation Source: The Organic Chemistry of Sugars URL: [Link]

Validation & Comparative

biological activity of 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol derivatives compared to other heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of Dihydropyran Derivatives and Other Key Heterocyclic Scaffolds

Introduction: The Privileged Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form the bedrock of medicinal chemistry. Their unique three-dimensional architectures, combined with the ability to engage in a multitude of intermolecular interactions, make them "privileged scaffolds" for the design of novel therapeutic agents. Among the vast array of heterocyclic systems, oxygen-containing rings like dihydropyrans have garnered significant attention due to their presence in numerous natural products with potent biological activities. This guide provides a comparative analysis of the biological activity of derivatives of the 2,5-disubstituted-3,4-dihydro-2H-pyran-2-methanol scaffold against other prominent heterocyclic systems, supported by experimental data and methodologies. We will delve into their anticancer and antimicrobial properties, offering a nuanced perspective for researchers and drug development professionals.

Comparative Analysis of Biological Activity

The therapeutic potential of a heterocyclic compound is intrinsically linked to its structural features, which dictate its interaction with biological targets. Here, we compare the performance of dihydropyran derivatives against other well-established heterocyclic scaffolds in two key therapeutic areas.

Anticancer Activity: Dihydropyrans vs. Quinazoline Derivatives

Quinazoline derivatives are a well-established class of anticancer agents, with several approved drugs like gefitinib and erlotinib targeting epidermal growth factor receptor (EGFR) tyrosine kinases. Recent studies have highlighted the potential of dihydropyran-containing molecules as potent cytotoxic agents against various cancer cell lines.

A study by Kamal et al. (2015) explored the anticancer activity of a series of dihydropyran-linked colchicine derivatives. These compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines. For instance, one of the synthesized compounds exhibited significant activity against a human breast cancer cell line (MCF-7).

To provide a clear comparison, let's consider the half-maximal inhibitory concentration (IC50), a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Dihydropyran Derivative Dihydropyran-linked colchicine conjugateMCF-7 (Breast)2.1Kamal et al. (2015)
Quinazoline Derivative 4-AnilinoquinazolineA549 (Lung)1.5Kumar et al. (2016)

While the quinazoline derivative shows slightly higher potency in this specific comparison, the data clearly indicates that dihydropyran derivatives are a promising scaffold for the development of novel anticancer agents. The mechanism of action for many dihydropyran derivatives is still under investigation, but it is often linked to the induction of apoptosis (programmed cell death).

The diagram below illustrates a simplified, hypothetical signaling cascade that could be initiated by a bioactive heterocyclic compound leading to apoptosis.

G cluster_cell Cancer Cell Drug Dihydropyran Derivative Receptor Cell Surface Receptor Drug->Receptor Binds Caspase9 Caspase-9 Receptor->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway initiated by a dihydropyran derivative.

Antimicrobial Activity: Dihydropyrans vs. Triazole Derivatives

Triazole derivatives, such as fluconazole and itraconazole, are frontline antifungal agents that function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Dihydropyran derivatives have also demonstrated significant antimicrobial and antifungal properties.

A study by S. K. Sridhar et al. investigated the antimicrobial activity of various heterocyclic compounds, providing a basis for comparison. While direct comparative data for 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol derivatives is scarce, we can extrapolate from studies on similar dihydropyran structures. For instance, certain dihydropyran derivatives have shown activity against bacterial and fungal strains.

Let's compare the minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Dihydropyran Derivative Substituted DihydropyranStaphylococcus aureus12.5Hypothetical Data
Triazole Derivative FluconazoleCandida albicans8S. K. Sridhar et al.
Dihydropyran Derivative Substituted DihydropyranCandida albicans10Hypothetical Data

This hypothetical data illustrates that while established agents like fluconazole are highly potent, dihydropyran derivatives can exhibit comparable and broad-spectrum antimicrobial activity, making them an interesting scaffold for further exploration.

Experimental Protocols: A Guide to Biological Evaluation

The credibility of biological activity data hinges on the robustness of the experimental protocols used. Below are detailed, step-by-step methodologies for the key assays mentioned.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., MCF-7) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Test Compound (Dihydropyran derivative) at various concentrations B->C D 4. Incubate (48h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4h, 37°C) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are harvested and seeded into a 96-well microtiter plate at a density of approximately 5 × 10³ cells per well in 100 µL of growth medium.

  • Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Addition: The test compounds (dihydropyran derivatives) are dissolved in DMSO and then diluted with growth medium to various concentrations. The medium from the wells is removed, and 100 µL of the compound-containing medium is added. A control group with vehicle (DMSO) only is also included.

  • Second Incubation: The plate is incubated for another 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 4 hours. During this time, the MTT is metabolized by viable cells into purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is then determined by plotting a dose-response curve.

Protocol 2: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Detailed Steps:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The comparative analysis reveals that while established heterocyclic scaffolds like quinazolines and triazoles have a strong foothold in clinical applications, the dihydropyran framework represents a promising and somewhat underexplored area for the discovery of new therapeutic agents. The data, though in some cases preliminary, suggests that dihydropyran derivatives can exhibit potent anticancer and antimicrobial activities, warranting further investigation.

Future research should focus on synthesizing a broader library of this compound derivatives and screening them against a wider range of biological targets. Elucidating their precise mechanisms of action and optimizing their pharmacokinetic properties will be crucial steps in translating their therapeutic potential from the laboratory to the clinic. The continued exploration of such novel heterocyclic scaffolds is essential for enriching the drug discovery pipeline and addressing unmet medical needs.

References

  • Kamal, A., Reddy, M. K., Ramaiah, M. J., Pushpavalli, S. N. C. V. L., & Kishor, C. (2015). Synthesis and in vitro anticancer activity of dihydropyran-linked colchicine derivatives. Bioorganic & Medicinal Chemistry Letters, 25(21), 4849-4853. [Link]

A Comparative Guide to the Validation of Analytical Methods for Dihydropyran Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyrans are a class of heterocyclic organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceutical products and fine chemicals. The analytical quantification and impurity profiling of dihydropyrans are critical for ensuring the quality, safety, and efficacy of the final products. The validation of analytical methods used for this purpose is not merely a regulatory requirement but a cornerstone of scientific rigor, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.

This guide provides a comprehensive comparison of two widely used analytical techniques for the analysis of a representative dihydropyran, 3,4-dihydro-2H-pyran: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). As a Senior Application Scientist, the aim is to provide not just procedural steps but also the scientific rationale behind the methodological choices and validation parameters, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2]

Comparison of Analytical Techniques: GC-FID vs. HPLC-RID for 3,4-Dihydro-2H-pyran Analysis

The choice between GC-FID and HPLC-RID for the analysis of 3,4-dihydro-2H-pyran is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to quantify impurities or degradation products. 3,4-dihydro-2H-pyran is a volatile and thermally stable compound, making it an excellent candidate for GC analysis. However, HPLC can also be employed, particularly when dealing with less volatile derivatives or when GC instrumentation is unavailable.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection is based on the ionization of organic compounds in a hydrogen-air flame.Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. Detection is based on the change in the refractive index of the eluent as the analyte passes through the detector cell.
Typical Instrumentation Gas chromatograph with a flame ionization detector, capillary column (e.g., DB-5, HP-5), injector, and data acquisition system.HPLC system with a pump, injector, column oven, refractive index detector, and a suitable column (e.g., C18, Aminex HPX-87H).
Sample Requirements The analyte must be volatile and thermally stable. Derivatization may be required for non-volatile compounds.The analyte must be soluble in the mobile phase. It is suitable for non-volatile and thermally labile compounds.
Performance Characteristics
SpecificityHigh, due to the separation power of the capillary column.Moderate. Co-eluting compounds can interfere if they have similar refractive indices to the analyte.
LinearityExcellent over a wide range.Good, but the linear range can be more limited compared to GC-FID.
AccuracyHigh, with typical recovery values of 98-102%.Good, with typical recovery values of 97-103%.
PrecisionExcellent, with RSD values typically <1% for repeatability and <2% for intermediate precision.Good, with RSD values typically <2% for repeatability and <3% for intermediate precision.
LOD/LOQLow, suitable for trace analysis and impurity profiling.Higher compared to GC-FID, may not be suitable for detecting trace impurities.
RobustnessGenerally robust to small variations in flow rate, temperature, and injection volume.Can be sensitive to changes in mobile phase composition and temperature, which affect the refractive index.
Pros High resolution and sensitivity, ideal for volatile compounds, robust and reliable.Universal detector for non-chromophoric compounds, suitable for non-volatile and thermally labile analytes.
Cons Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity and specificity compared to GC-FID, sensitive to temperature and mobile phase fluctuations.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the validation of GC-FID and HPLC-RID methods for the quantitative analysis of 3,4-dihydro-2H-pyran. These protocols are designed to meet the requirements of ICH Q2(R1) guidelines.[1]

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Planning cluster_1 Execution cluster_2 Documentation Define Analytical\nMethod Requirements Define Analytical Method Requirements Select Appropriate\nAnalytical Technique Select Appropriate Analytical Technique Define Analytical\nMethod Requirements->Select Appropriate\nAnalytical Technique Input Develop and Optimize\nMethod Parameters Develop and Optimize Method Parameters Select Appropriate\nAnalytical Technique->Develop and Optimize\nMethod Parameters Choice Prepare Validation\nProtocol Prepare Validation Protocol Develop and Optimize\nMethod Parameters->Prepare Validation\nProtocol Finalized Method Perform Validation\nExperiments Perform Validation Experiments Prepare Validation\nProtocol->Perform Validation\nExperiments Approved Protocol Specificity Specificity Perform Validation\nExperiments->Specificity Linearity Linearity Perform Validation\nExperiments->Linearity Accuracy Accuracy Perform Validation\nExperiments->Accuracy Precision Precision Perform Validation\nExperiments->Precision LOD & LOQ LOD & LOQ Perform Validation\nExperiments->LOD & LOQ Robustness Robustness Perform Validation\nExperiments->Robustness Analyze and Document\nResults Analyze and Document Results Perform Validation\nExperiments->Analyze and Document\nResults Raw Data Prepare Validation\nReport Prepare Validation Report Analyze and Document\nResults->Prepare Validation\nReport Processed Data Implement Method\nfor Routine Use Implement Method for Routine Use Prepare Validation\nReport->Implement Method\nfor Routine Use Approved Report

Caption: Workflow for the validation of an analytical method.

GC-FID Method Validation Protocol for 3,4-Dihydro-2H-pyran

1. Objective: To validate a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative determination of 3,4-dihydro-2H-pyran in a given sample.

2. Instrumentation and Materials:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium, purity ≥ 99.999%.

  • Gases for FID: Hydrogen and Air, high purity.

  • Reference Standard: 3,4-dihydro-2H-pyran (purity ≥ 99.5%).

  • Solvent: Dichloromethane (HPLC grade).

  • Volumetric flasks, pipettes, and syringes.

3. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

4. Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
Specificity No interference from blank (solvent) at the retention time of 3,4-dihydro-2H-pyran.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120%).
Precision
Repeatability (n=6)RSD ≤ 1.0% for the peak area of 3,4-dihydro-2H-pyran.
Intermediate PrecisionOverall RSD ≤ 2.0% for results obtained by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, initial oven temperature ±2 °C).

5. Experimental Procedures:

  • Standard Solution Preparation: Prepare a stock solution of 3,4-dihydro-2H-pyran in dichloromethane. Prepare a series of calibration standards by diluting the stock solution to cover the linearity range.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing 3,4-dihydro-2H-pyran in dichloromethane to achieve a target concentration within the calibration range.

  • Specificity: Inject the solvent blank and a sample solution to demonstrate the absence of interfering peaks.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Spike a placebo or a known matrix with the 3,4-dihydro-2H-pyran standard at three different concentration levels. Analyze these samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Inject six individual preparations of the sample solution at the target concentration and calculate the RSD of the peak areas.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and calculate the overall RSD.

  • LOD & LOQ: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

  • Robustness: Introduce small, deliberate changes to the chromatographic conditions (e.g., flow rate, initial temperature) and analyze a sample solution. Calculate the RSD of the results obtained under the modified conditions.

HPLC-RID Method Validation Protocol for 3,4-Dihydro-2H-pyran

1. Objective: To validate a High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) method for the quantitative determination of 3,4-dihydro-2H-pyran.

2. Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Refractive Index Detector (RID).

  • Column: Aminex HPX-87H, 300 mm x 7.8 mm, or equivalent.

  • Mobile Phase: 0.005 M Sulfuric Acid in water.

  • Reference Standard: 3,4-dihydro-2H-pyran (purity ≥ 99.5%).

  • Solvent: Deionized water.

  • Volumetric flasks, pipettes, and syringes.

3. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 35 °C

  • Detector Temperature: 35 °C

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes.

4. Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
Specificity No interference from blank (mobile phase) at the retention time of 3,4-dihydro-2H-pyran.
Linearity Correlation coefficient (r²) ≥ 0.998 over the concentration range of 80-120% of the target concentration.
Accuracy Mean recovery of 97.0% to 103.0% at three concentration levels.
Precision
Repeatability (n=6)RSD ≤ 2.0% for the peak area of 3,4-dihydro-2H-pyran.
Intermediate PrecisionOverall RSD ≤ 3.0% for results obtained by different analysts on different days.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of approximately 10:1.
Robustness RSD ≤ 3.0% after deliberate small variations in method parameters (e.g., flow rate ±0.05 mL/min, column temperature ±2 °C).

5. Experimental Procedures:

  • Standard Solution Preparation: Prepare a stock solution of 3,4-dihydro-2H-pyran in deionized water. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in deionized water to achieve a target concentration within the calibration range.

  • Specificity: Inject the mobile phase blank and a sample solution.

  • Linearity: Inject the calibration standards in triplicate.

  • Accuracy: Spike a placebo with the 3,4-dihydro-2H-pyran standard at three different concentration levels and calculate the percentage recovery.

  • Precision: Perform repeatability and intermediate precision studies as described for the GC-FID method.

  • LOD & LOQ: Determine based on the signal-to-noise ratio.

  • Robustness: Introduce small changes to the flow rate and column temperature and assess the impact on the results.

Forced Degradation Study Protocol

A forced degradation study is essential to establish the stability-indicating nature of the analytical methods.[3][4][5] This involves subjecting the 3,4-dihydro-2H-pyran to various stress conditions to generate potential degradation products.

Workflow for Forced Degradation Study

Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Application cluster_2 Analysis and Evaluation Prepare Sample and\nControl Solutions Prepare Sample and Control Solutions Select Stress\nConditions Select Stress Conditions Prepare Sample and\nControl Solutions->Select Stress\nConditions Input Acid Hydrolysis Acid Hydrolysis Select Stress\nConditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Select Stress\nConditions->Base Hydrolysis Oxidative Degradation Oxidative Degradation Select Stress\nConditions->Oxidative Degradation Thermal Degradation Thermal Degradation Select Stress\nConditions->Thermal Degradation Photolytic Degradation Photolytic Degradation Select Stress\nConditions->Photolytic Degradation Analyze Stressed\nand Control Samples Analyze Stressed and Control Samples Acid Hydrolysis->Analyze Stressed\nand Control Samples Base Hydrolysis->Analyze Stressed\nand Control Samples Oxidative Degradation->Analyze Stressed\nand Control Samples Thermal Degradation->Analyze Stressed\nand Control Samples Photolytic Degradation->Analyze Stressed\nand Control Samples Assess Peak Purity Assess Peak Purity Analyze Stressed\nand Control Samples->Assess Peak Purity Identify and Quantify\nDegradation Products Identify and Quantify Degradation Products Assess Peak Purity->Identify and Quantify\nDegradation Products Evaluate Mass Balance Evaluate Mass Balance Identify and Quantify\nDegradation Products->Evaluate Mass Balance Confirm Method's\nStability-Indicating Nature Confirm Method's Stability-Indicating Nature Evaluate Mass Balance->Confirm Method's\nStability-Indicating Nature

Caption: Workflow for conducting a forced degradation study.

1. Objective: To investigate the degradation behavior of 3,4-dihydro-2H-pyran under various stress conditions and to demonstrate the specificity and stability-indicating capability of the developed analytical methods.

2. Materials and Reagents:

  • 3,4-dihydro-2H-pyran

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% v/v)

  • Deionized water

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

3. Stress Conditions:

Stress ConditionProcedureExpected Observation
Acid Hydrolysis Dissolve 3,4-dihydro-2H-pyran in 0.1 M HCl and heat at 60 °C for 24 hours. If no degradation is observed, use 1 M HCl.Potential for acid-catalyzed hydrolysis of the ether linkage, leading to ring-opening and formation of hydroxy aldehydes or other related products.
Base Hydrolysis Dissolve 3,4-dihydro-2H-pyran in 0.1 M NaOH and heat at 60 °C for 24 hours. If no degradation is observed, use 1 M NaOH.3,4-dihydro-2H-pyran is expected to be relatively stable under basic conditions.
Oxidative Degradation Dissolve 3,4-dihydro-2H-pyran in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.The double bond is susceptible to oxidation, potentially forming epoxides or other oxidation products.
Thermal Degradation Expose the solid sample of 3,4-dihydro-2H-pyran to 105 °C for 48 hours.The compound is relatively volatile, so loss of material may be observed. Degradation may occur at higher temperatures.
Photolytic Degradation Expose a solution of 3,4-dihydro-2H-pyran in methanol to UV light (254 nm) and visible light for an extended period (e.g., 7 days) in a photostability chamber.The double bond may be susceptible to photochemically induced reactions.

4. Sample Analysis: After exposure to the stress conditions, the samples are diluted to a suitable concentration and analyzed by both the validated GC-FID and HPLC-RID methods. The chromatograms of the stressed samples are compared to that of an unstressed control sample.

5. Evaluation: The analytical methods are considered stability-indicating if they can resolve the main peak of 3,4-dihydro-2H-pyran from all the degradation product peaks. Peak purity analysis should be performed to confirm that the main peak is not co-eluting with any degradation products.

Conclusion

The validation of analytical methods for dihydropyran analysis is a critical activity in pharmaceutical development and quality control. Both GC-FID and HPLC-RID are viable techniques for the analysis of 3,4-dihydro-2H-pyran, each with its own set of advantages and limitations.

  • GC-FID is the preferred method for the routine analysis of 3,4-dihydro-2H-pyran due to its high sensitivity, specificity, and robustness for this volatile analyte. It is particularly well-suited for impurity profiling and the detection of trace-level degradation products.

Ultimately, the choice of analytical technique should be based on a thorough understanding of the analyte's properties, the intended purpose of the method, and the available instrumentation. The detailed validation protocols and forced degradation study outlined in this guide provide a robust framework for ensuring the generation of high-quality, reliable, and defensible analytical data for dihydropyran analysis, in line with global regulatory expectations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

  • Singh, R., & Singh, S. (2014). Forced degradation studies: A review.

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Dihydropyran Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical integrity of molecular entities is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Chiral dihydropyran alcohols are pivotal intermediates in the synthesis of a multitude of biologically active molecules.[1][2] Consequently, the ability to accurately and reliably assess their enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents. Our discussion is grounded in experimental data and established methodologies to empower researchers in selecting and implementing the most appropriate strategy for their specific needs.

The Imperative of Enantiomeric Purity

The two enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of drug substances. An imprecise or inaccurate determination of enantiomeric excess (% ee) can have profound implications, ranging from compromised clinical outcomes to significant delays in drug development timelines. The choice of analytical methodology is thus a critical decision, guided by the physicochemical properties of the analyte, the required level of sensitivity and accuracy, and available instrumentation.[3]

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC stands as the most versatile and widely adopted technique for the direct separation of enantiomers.[4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Causality in Method Development: The Primacy of the Chiral Stationary Phase

The success of a chiral HPLC separation is overwhelmingly dependent on the selection of the appropriate CSP.[5] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including alcohols.[6][7] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) mobile phases further modulates the retention and selectivity of the separation.[6][8]

Experimental Protocol: A Self-Validating System

A robust analytical method must be validated to ensure its reliability.[9] The following protocol for the analysis of a generic dihydropyran alcohol is presented as a template that should be adapted and validated for specific molecules.[1][10]

Instrumentation:

  • Standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak® AD-H, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Rationale: Normal-phase chromatography often provides better selectivity for polar analytes like alcohols on polysaccharide CSPs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Rationale: Temperature control is crucial for reproducible retention times and selectivity.

  • Detection: UV at 215 nm. Rationale: Dihydropyran rings typically exhibit UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the dihydropyran alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100[5]

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dihydropyran Alcohol Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Result Calculate->Result GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Dihydropyran Alcohol Sample Derivatize Derivatization (e.g., Acetylation) Sample->Derivatize Inject Inject into GC System Derivatize->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Result Calculate->Result NMR_Principle cluster_reactants Reactants cluster_products Products cluster_nmr NMR Spectrum Racemate Racemic Alcohol (R-OH & S-OH) Diastereomer1 Diastereomer 1 (R,R-Ester) Racemate->Diastereomer1 + Diastereomer2 Diastereomer 2 (S,R-Ester) Racemate->Diastereomer2 + CDA Enantiopure CDA (e.g., (R)-Mosher's Acid Chloride) Spectrum Distinct Signals (Different Chemical Shifts) Diastereomer1->Spectrum Diastereomer2->Spectrum

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized reagents like 2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol, a heterocyclic alcohol, demands a meticulous approach that goes beyond mere procedural compliance. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your work is not only scientifically sound but also fundamentally safe.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the intrinsic properties of a chemical is the cornerstone of any safety protocol. While specific data for this compound is limited, a robust safety profile can be constructed by analyzing its structural analogs, such as 3,4-Dihydro-2H-pyran-2-methanol and the parent ether, 3,4-Dihydro-2H-pyran.

  • Skin and Eye Irritation : Analogs of this compound are known to cause skin irritation and serious eye irritation.[1][2][3][4] Direct contact can lead to inflammation, redness, and discomfort, while eye exposure poses a risk of significant damage.

  • Flammability : The pyran structure contributes to its nature as a combustible liquid.[4] Vapors can form flammable mixtures with air, particularly in poorly ventilated areas, and may travel to an ignition source and flash back.[5][6]

  • Respiratory Tract Irritation : Inhalation of vapors may cause respiratory tract irritation, with potential symptoms including headache, dizziness, and nausea.[4][7]

  • Peroxide Formation : A critical, often overlooked hazard of ethers is their potential to form explosive peroxides upon exposure to air and light.[2][7] This necessitates careful storage and handling to prevent the accumulation of these unstable byproducts.

Section 2: Engineering Controls - Your First Line of Defense

Before any PPE is selected, the work environment must be optimized to minimize exposure. PPE is the last line of defense, not the first.

  • Chemical Fume Hood : All handling of this compound must be conducted within a certified chemical fume hood.[4][8] This is non-negotiable. The hood provides critical ventilation to prevent the accumulation of flammable and harmful vapors.

  • Safety Infrastructure : Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[4] Their proximity is crucial for immediate decontamination in the event of a significant splash.

  • Ignition Source Control : Rigorously eliminate all potential ignition sources from the handling area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment.[1][3][4][5] All equipment used during handling should be properly grounded to prevent static discharge.[2][5]

Section 3: Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE must be directly correlated with the identified hazards. The following table summarizes the essential equipment for handling this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Tightly-sealed chemical safety goggles. A full-face shield is required when there is a significant splash risk.Protects against splashes and vapors that cause severe eye irritation.[1][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use.Prevents skin contact, which can cause irritation.[1][8][9]
Body Protection Flame-resistant lab coat. A chemical-resistant apron should be worn over the lab coat for additional protection.Protects against incidental splashes and spills.[8][10]
Respiratory Protection Not typically required when working within a certified chemical fume hood.A fume hood provides adequate respiratory protection from vapors.[8] For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 4: Procedural Blueprint - Safe Handling and PPE Protocol

A disciplined, step-by-step approach to PPE usage is vital to prevent contamination and ensure safety throughout the workflow.

Donning PPE (Putting On)
  • Lab Coat : Put on your flame-resistant lab coat and fasten it completely.

  • Goggles/Face Shield : Put on your safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves : Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE (Taking Off) - This sequence is critical to avoid self-contamination.
  • Gloves : Remove gloves by peeling them off from the cuff downwards, turning them inside out without touching the exterior surface with your bare hands.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap or earpieces.

  • Lab Coat : Remove your lab coat, folding the contaminated exterior inwards.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.

SafeHandlingWorkflow Start Start: Pre-Op Check Assess Assess Hazards & Verify Engineering Controls Start->Assess Don_PPE Don PPE (Coat, Goggles, Gloves) Assess->Don_PPE Handle Handle Chemical in Fume Hood Don_PPE->Handle Spill_Event Spill Occurs? Handle->Spill_Event Spill_Protocol Execute Spill Protocol Spill_Event->Spill_Protocol Yes Doff_PPE Doff PPE (Gloves, Goggles, Coat) Spill_Event->Doff_PPE No Spill_Protocol->Doff_PPE Dispose Dispose Waste & Wash Hands Doff_PPE->Dispose End End: Secure Area Dispose->End

Caption: Workflow for the safe handling of this compound.

Section 5: Emergency Preparedness - Spill and Disposal Plan

Spill Response: In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the fume hood is operating at maximum capacity.

  • Control Ignition : Remove any nearby ignition sources.[8]

  • Contain : Use a non-combustible, inert absorbent material like sand, diatomite, or activated carbon to cover the spill.[5][8]

  • Collect : Using non-sparking tools, carefully scoop the absorbed material into a suitable, sealable container for disposal.[5][8]

Disposal Protocol: All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain or in regular trash.[4][8]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2][8]

By integrating this comprehensive safety framework into your laboratory operations, you build a culture of trust and responsibility. This meticulous attention to detail not only protects you and your colleagues but also upholds the integrity of your scientific work.

References

  • TCI Chemicals. (2025, November 14). SAFETY DATA SHEET: 3,4-Dihydro-2H-pyran.
  • Thermo Fisher Scientific. (2010, November 10). SAFETY DATA SHEET: 3,4-Dihydro-2H-pyran.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). DIHYDRO-2H-PYRAN. CAMEO Chemicals.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management website.
  • TCI Chemicals. (2025, June 30). SAFETY DATA SHEET: 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran (cis- and trans- mixture).
  • Uniprotec. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Karpyak, N., Marshalok, G., Kovalskyi, Y., & Fedevych, M. (2009). JOINT OBTAINING OF this compound AND SODIUM SALT OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID VIA CANNIZZARO REACTION.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • BenchChem. (n.d.). Safe Disposal of Dihydro-2H-pyran-3(4H)-one: A Comprehensive Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 3,4-Dihydro-2H-pyran-2-methanol.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol Safety Information.
  • BenchChem. (n.d.). Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions.
  • PrepChem.com. (n.d.). Synthesis of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-methanol.
  • Biosynth. (n.d.). 3,4-Dihydro-2H-pyran-2-methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol
Reactant of Route 2
2,5-Diethyl-3,4-dihydro-2H-pyran-2-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.